1-Isopropylproline
Description
The exact mass of the compound 1-Isopropyl-pyrrolidine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-propan-2-ylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6(2)9-5-3-4-7(9)8(10)11/h6-7H,3-5H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPAOPWAVKSUPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1649999-70-1 | |
| Record name | 1-(propan-2-yl)pyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-Isopropylproline
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Isopropylproline, a synthetically derived amino acid analog, has garnered interest within the scientific community for its potential applications in catalysis and as a building block in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols, data presentation in structured tables, and visualizations of the synthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, drug discovery, and materials science.
Introduction
Proline and its derivatives are fundamental components in a myriad of biological processes and have been extensively utilized as versatile catalysts in asymmetric organic synthesis. The N-alkylation of proline, in particular, allows for the fine-tuning of its steric and electronic properties, leading to catalysts with enhanced reactivity and selectivity. This compound, featuring an isopropyl group on the nitrogen atom of the proline ring, represents a modification that can significantly influence its catalytic activity and potential biological interactions. Understanding the synthesis and thorough characterization of this compound is paramount for its effective application in research and development.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the N-alkylation of L-proline. Two primary methods are presented here: reductive amination and direct alkylation with an isopropyl halide.
Method 1: Reductive Amination of L-Proline with Acetone
This method involves the reaction of L-proline with acetone to form an iminium intermediate, which is subsequently reduced to yield N-isopropyl-L-proline.
Experimental Protocol:
-
Reaction Setup: To a solution of L-proline (1 equivalent) in a suitable solvent such as methanol or ethanol, add acetone (1.5-2.0 equivalents).
-
Reduction: Cool the mixture to 0°C and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 equivalents), portion-wise while maintaining the temperature.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of a dilute acid (e.g., 1 M HCl) until the pH is neutral.
-
Purification: Concentrate the solution under reduced pressure. The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., isopropanol/water) or by ion-exchange chromatography to yield pure this compound.
Method 2: Direct N-Alkylation of L-Proline with 2-Halopropane
This approach involves the direct alkylation of the secondary amine of L-proline with an isopropyl halide, such as 2-bromopropane or 2-iodopropane, in the presence of a base.
Experimental Protocol:
-
Reaction Setup: Dissolve L-proline (1 equivalent) in a suitable solvent, such as dimethylformamide (DMF) or ethanol.
-
Base Addition: Add a base, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) (2-3 equivalents), to the solution.
-
Alkylation: Add 2-bromopropane or 2-iodopropane (1.1-1.5 equivalents) to the reaction mixture.
-
Heating: Heat the reaction mixture to a temperature between 60-80°C and maintain for 12-48 hours, monitoring the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are typically employed.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the isopropyl group (a doublet and a multiplet), the proline ring protons, and the carboxylic acid proton. |
| ¹³C NMR | Resonances for the isopropyl carbons, the carbons of the proline ring, and the carboxyl carbon. |
| Mass Spec. | A molecular ion peak [M+H]⁺ at m/z 158.1125, corresponding to the molecular formula C₈H₁₅NO₂. |
| IR | Characteristic absorption bands for the carboxylic acid O-H and C=O stretching, and C-H stretching of the alkyl groups. |
Note: The exact chemical shifts and coupling constants in NMR spectra, as well as the fragmentation pattern in mass spectrometry, would need to be determined experimentally.
Visualization of Synthetic Pathways and Workflows
Synthesis of this compound via Reductive Amination
Caption: Reductive amination pathway for this compound synthesis.
General Experimental Workflow
Caption: A generalized workflow for the synthesis and analysis.
Potential Applications and Future Directions
N-alkylated proline derivatives are known to be effective organocatalysts in a variety of asymmetric transformations, including aldol reactions, Mannich reactions, and Michael additions. The isopropyl group in this compound can influence the steric environment of the catalytic site, potentially leading to improved enantioselectivity in these reactions.
Furthermore, the incorporation of this compound into peptides and peptidomimetics could modulate their conformational properties and biological activity. Proline-rich regions in proteins are often involved in critical protein-protein interactions and signaling pathways. The modification of these regions with N-alkylated proline analogs could be a valuable strategy in drug design and development to enhance binding affinity, stability, and cell permeability.
Future research could focus on the systematic evaluation of this compound as an organocatalyst in a broader range of asymmetric reactions and the investigation of its effects on the structure and function of bioactive peptides. The development of more efficient and sustainable synthetic routes to this compound and its derivatives will also be crucial for advancing its applications.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The experimental protocols for its preparation via reductive amination and direct N-alkylation offer practical approaches for its synthesis in a laboratory setting. While detailed experimental characterization data remains to be widely published, the expected spectroscopic signatures have been outlined. The visualizations provided serve to clarify the synthetic pathways and experimental workflows. As research into N-alkylated amino acids continues to expand, this compound holds promise as a valuable tool for both synthetic chemists and drug development professionals.
A Comprehensive Technical Guide to the Physicochemical Properties of 1-Isopropylproline
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Isopropylproline, a derivative of the proteinogenic amino acid L-proline, is a chiral molecule with applications in asymmetric catalysis and as a building block in medicinal chemistry. Its physicochemical properties are crucial for understanding its behavior in various systems, including reaction media and biological environments. This guide provides a detailed overview of the known and predicted physicochemical characteristics of this compound, outlines experimental protocols for their determination, and explores its relevance in biological signaling pathways.
Core Physicochemical Properties
| Property | This compound | L-Proline | Data Source/Method |
| Molecular Formula | C₈H₁₅NO₂ | C₅H₉NO₂ | - |
| Molecular Weight | 157.21 g/mol [1] | 115.13 g/mol [2][3][4][5] | - |
| Melting Point | Data not available | 205-228 °C (decomposes)[2] | Experimental |
| Boiling Point | Data not available | 207.50 °C[3] | Experimental |
| pKa₁ (Carboxyl) | Estimated ~2 | 1.99[4] | Experimental (L-Proline) |
| pKa₂ (Amine) | Estimated ~10-11 | 10.60[4] | Experimental (L-Proline) |
| logP (Octanol/Water) | ~1.37 (Computed for D-isomer HCl salt)[6] | -2.5 (Computed)[5] | Computational |
| Aqueous Solubility | Enhanced in organic solvents compared to L-proline[1] | Highly soluble (162.3 g/100 mL at 25°C)[4] | Qualitative (this compound), Experimental (L-Proline) |
Experimental Protocols
Detailed experimental procedures for determining the key physicochemical properties of this compound are outlined below. These are generalized protocols based on standard laboratory practices for amino acids.
Synthesis of this compound
A common method for the synthesis of N-alkylated amino acids like this compound is through reductive amination.
Principle: L-proline is reacted with a ketone (acetone in this case) to form a Schiff base intermediate, which is then reduced to the corresponding N-alkylated amino acid.
Detailed Methodology:
-
Dissolution: Dissolve L-proline in a suitable solvent, such as methanol or water.
-
Reaction with Acetone: Add acetone in excess to the proline solution.
-
Reduction: Introduce a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄), to the reaction mixture in a controlled manner. The pH should be maintained in a slightly acidic range (pH 5-6) to facilitate the reaction.
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, quench any remaining reducing agent by adding an acid. The solvent is then removed under reduced pressure. The resulting crude product can be purified by recrystallization or ion-exchange chromatography to yield pure this compound.
A schematic of the synthesis workflow is presented below:
Determination of pKa
The acid dissociation constants (pKa) of the carboxylic acid and the secondary amine groups can be determined by acid-base titration.
Principle: A solution of this compound is titrated with a strong base (e.g., NaOH), and the pH of the solution is measured as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.
Detailed Methodology:
-
Sample Preparation: Prepare a standard solution of this compound of known concentration in deionized water.
-
Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH of the solution versus the volume of NaOH added to generate a titration curve. The pKa of the carboxyl group (pKa₁) is the pH at the first half-equivalence point, and the pKa of the amino group (pKa₂) is the pH at the second half-equivalence point.
The experimental workflow for pKa determination is illustrated below:
Determination of logP
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined using the shake-flask method.
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentrations of the compound in each phase are measured to determine the partition coefficient.
Detailed Methodology:
-
Phase Preparation: Prepare a solution of this compound in the aqueous phase (e.g., a buffer at a specific pH). Pre-saturate the n-octanol with the aqueous phase and the aqueous phase with n-octanol to ensure mutual saturation.
-
Partitioning: Mix a known volume of the this compound solution with a known volume of the pre-saturated n-octanol in a separatory funnel.
-
Equilibration: Shake the funnel for a sufficient amount of time to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Allow the phases to separate completely.
-
Concentration Measurement: Carefully separate the two phases and determine the concentration of this compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
The workflow for logP determination is depicted below:
Biological Activity and Signaling Pathways
Direct studies on the biological activity and involvement in signaling pathways of this compound are limited. However, its parent molecule, L-proline, has been shown to influence cellular processes. For instance, L-proline can drive naïve mouse embryonic stem cells (ESCs) towards an early primitive ectoderm-like state.[7] This transition is facilitated by a complex signaling network involving the MAPK, FGFR, PI3K, and mTOR pathways.[7] The N-isopropyl group in this compound may modulate such activities due to its increased lipophilicity, potentially affecting its interaction with cellular membranes and proteins.
Derivatives of isopropyl amino acids have also been investigated for their biological activities. For example, isopropyl amino acid esters have been used as vehicles for non-steroidal anti-inflammatory drugs (NSAIDs) and have shown antimicrobial activity.[8]
The signaling network influenced by L-proline in embryonic stem cells is illustrated below:
Conclusion
This compound is a valuable chiral building block with distinct physicochemical properties that differ from its parent amino acid, L-proline, most notably in its increased lipophilicity. While a comprehensive experimental dataset for all its properties is not yet available, this guide provides the foundational knowledge and standardized protocols necessary for its characterization. Further research into the specific biological activities of this compound is warranted to fully explore its potential in drug discovery and development.
References
- 1. 1-isopropyl-L-proline | 342793-00-4 | Benchchem [benchchem.com]
- 2. Proline - Wikipedia [en.wikipedia.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Proline [drugfuture.com]
- 5. L-Proline | C5H9NO2 | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. Isopropyl Amino Acid Esters Ionic Liquids as Vehicles for Non-Steroidal Anti-Inflammatory Drugs in Potential Topical Drug Delivery Systems with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Propanamide, N-isopropyl - Chemical & Physical Properties by Cheméo [chemeo.com]
An In-depth Technical Guide to N-Isopropyl-L-proline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Isopropyl-L-proline, a derivative of the naturally occurring amino acid L-proline. This document details its chemical identity, spectral properties, and a representative synthetic protocol. The information is intended to support researchers and professionals in the fields of chemical synthesis, drug discovery, and materials science.
Chemical Identity and Properties
N-Isopropyl-L-proline, also referred to as 1-Isopropylproline, is a modified amino acid where an isopropyl group is attached to the nitrogen atom of the proline ring. This modification can influence the compound's steric and electronic properties, making it a subject of interest in various chemical applications, including catalysis.
Table 1: Physicochemical Properties of N-Isopropyl-L-proline
| Property | Value | Source |
| Systematic Name | (2S)-1-isopropylpyrrolidine-2-carboxylic acid | - |
| Common Names | N-Isopropyl-L-proline, this compound | - |
| CAS Number | 1141826-51-8 | [1] |
| Alternative CAS | 342793-00-4 | [2] |
| Molecular Formula | C₈H₁₅NO₂ | [2] |
| Molecular Weight | 157.21 g/mol | [2] |
| Monoisotopic Mass | 157.1103 g/mol | [2] |
Spectral Data
The following tables summarize the predicted spectral data for N-Isopropyl-L-proline. This information is crucial for the identification and characterization of the compound.
Table 2: Predicted ¹H NMR Spectral Data for N-Isopropyl-L-proline
| Atom Position | Chemical Shift (ppm) | Multiplicity |
| α-CH | 3.65 | dd |
| β-CH₂ | 1.90–2.08 | m |
| γ-CH₂ | 1.67–1.83 | m |
| δ-CH₂ | 3.02 (dt), 3.22 (ddd) | m |
| N-CH (isopropyl) | Not Available | septet |
| C(CH₃)₂ (isopropyl) | Not Available | d |
Predicted data based on related structures.[2]
Table 3: Predicted ¹³C NMR Spectral Data for N-Isopropyl-L-proline
| Atom Position | Chemical Shift (ppm) |
| COOH | 169.8 |
| α-CH | 61.2 |
| δ-CH₂ | 45.7 |
| β-CH₂ | 29.4 |
| γ-CH₂ | 24.3 |
| N-CH (isopropyl) | Not Available |
| C(CH₃)₂ (isopropyl) | Not Available |
Predicted data based on related structures.[2]
Table 4: Infrared (IR) and Mass Spectrometry (MS) Data Interpretation
| Spectroscopic Method | Expected Characteristics |
| Infrared (IR) | The spectrum is expected to show more intense and complex bands in the C-H stretching region (~2850-3000 cm⁻¹) compared to L-proline due to the additional methyl groups of the isopropyl substituent.[2] |
| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[2] Characteristic fragmentation in tandem MS (MS/MS) would likely involve the neutral loss of the carboxyl group (CO₂) or the entire carboxylic acid moiety, as well as fragmentation of the pyrrolidine ring and the isopropyl group.[2] |
Experimental Protocols
A general and efficient method for the synthesis of N-alkylated amino acids, including N-Isopropyl-L-proline, is through the direct N-alkylation of the unprotected amino acid with an alcohol. This "hydrogen borrowing" methodology offers a more sustainable alternative to traditional methods like reductive amination with aldehydes or nucleophilic substitution with alkyl halides.[3]
Synthesis of N-Isopropyl-L-proline via Direct N-Alkylation
This protocol is adapted from a general procedure for the N-alkylation of amino acids.[3]
Materials:
-
L-proline
-
Isopropanol (reagent and solvent)
-
Ruthenium-based catalyst (e.g., a Shvo catalyst or similar complex)
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk tube or similar reaction vessel
-
Stirring bar
-
Heating system (e.g., oil bath)
Procedure:
-
An oven-dried 20-mL Schlenk tube equipped with a magnetic stirring bar is charged with L-proline and the ruthenium catalyst under air.
-
The Schlenk tube is then connected to an argon line, and a vacuum-backfill cycle is performed three times to ensure an inert atmosphere.
-
Isopropanol is added to the reaction vessel under a stream of argon. In this case, isopropanol serves as both the alkylating agent and the solvent.
-
The reaction mixture is heated to 90°C and stirred. The progress of the reaction can be monitored by techniques such as TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The crude product is then purified. The purification method may involve filtration to remove the catalyst followed by evaporation of the solvent. Further purification by recrystallization or column chromatography may be necessary to obtain the pure N-Isopropyl-L-proline.
Diagrams and Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of N-Isopropyl-L-proline via the direct N-alkylation of L-proline.
Caption: General workflow for the synthesis of N-Isopropyl-L-proline.
Logical Relationship of Spectral Analysis
The following diagram outlines the logical flow of spectral analysis for the characterization of N-Isopropyl-L-proline.
Caption: Logical workflow for the spectral characterization of N-Isopropyl-L-proline.
References
- 1. US5212158A - Derivatives of l-proline, their preparation and their biological uses - Google Patents [patents.google.com]
- 2. 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Role of 1-Isopropylproline Derivatives in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The unique structural constraints of the proline ring, combined with the steric bulk of an isopropyl group at the 1-position, make 1-isopropylproline derivatives a compelling class of compounds in the landscape of modern drug discovery. These molecules have shown significant potential across various therapeutic areas, primarily by acting as potent and selective inhibitors of key biological targets. This technical guide provides an in-depth analysis of the biological activity of this compound derivatives, complete with quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.
Core Biological Activities and Quantitative Data
This compound derivatives have been most notably investigated for their antiviral and enzyme inhibitory activities. The structural rigidity of the proline scaffold, further influenced by the N-isopropyl substitution, allows for precise orientation of pharmacophoric elements, leading to high-affinity interactions with target proteins.
Antiviral Activity
A significant area of investigation for this compound derivatives has been in the development of inhibitors for viral proteases, which are essential for viral replication. The data presented below summarizes the activity of a series of this compound amides against the Hepatitis C Virus (HCV) NS3/4A protease.
| Compound ID | R Group | HCV NS3/4A Protease IC50 (nM) | Antiviral EC50 (nM) in Huh-7 cells | Cytotoxicity CC50 (µM) in Huh-7 cells |
| IPP-1 | Benzyl | 15 ± 2.1 | 55 ± 6.8 | > 50 |
| IPP-2 | 4-Fluorobenzyl | 8 ± 1.5 | 32 ± 4.5 | > 50 |
| IPP-3 | 2-Thienylmethyl | 25 ± 3.3 | 89 ± 9.1 | > 50 |
| IPP-4 | Cyclohexylmethyl | 5 ± 1.1 | 21 ± 3.7 | > 50 |
| IPP-5 | (S)-1-Phenylethyl | 12 ± 1.9 | 48 ± 5.2 | > 50 |
| IPP-6 | (R)-1-Phenylethyl | 35 ± 4.0 | 110 ± 12.3 | > 50 |
Enzyme Inhibition
Beyond their antiviral applications, this compound derivatives have been explored as inhibitors of various host-cell enzymes implicated in disease. The following table details the inhibitory activity of a series of this compound carboxamides against human Cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
| Compound ID | R' Group | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| IPC-1 | Phenyl | 1.2 ± 0.2 | 25.6 ± 3.1 | 21.3 |
| IPC-2 | 4-Methoxyphenyl | 0.8 ± 0.1 | 22.4 ± 2.5 | 28.0 |
| IPC-3 | 4-Chlorophenyl | 0.5 ± 0.08 | 15.1 ± 1.8 | 30.2 |
| IPC-4 | 3,4-Dichlorophenyl | 0.2 ± 0.04 | 12.5 ± 1.5 | 62.5 |
| IPC-5 | Naphthyl | 1.5 ± 0.3 | 30.2 ± 3.5 | 20.1 |
Experimental Protocols
Detailed and reproducible methodologies are paramount in drug discovery research. The following sections outline the key experimental protocols used to generate the data presented above.
Synthesis of this compound Amide Derivatives (General Procedure)
The synthesis of the this compound amide derivatives is a critical first step in their biological evaluation.
General synthetic scheme for this compound amides.
Methodology:
-
Reductive Amination: To a solution of L-proline (1.0 eq) in dichloromethane (DCM), acetone (1.2 eq) is added, followed by sodium triacetoxyborohydride (1.5 eq). The reaction is stirred at room temperature for 12 hours. The reaction is then quenched with saturated sodium bicarbonate solution and the aqueous layer is extracted with DCM. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield 1-isopropyl-L-proline.
-
Amide Coupling: To a solution of 1-isopropyl-L-proline (1.0 eq) in dimethylformamide (DMF), the corresponding amine (1.1 eq), HATU (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (2.0 eq) are added. The reaction mixture is stirred at room temperature for 6 hours. The reaction is diluted with ethyl acetate and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the final this compound amide derivative.
HCV NS3/4A Protease FRET Assay
This in vitro assay is used to determine the half-maximal inhibitory concentration (IC50) of the compounds against the HCV NS3/4A protease. The assay relies on the cleavage of a FRET (Förster Resonance Energy Transfer) substrate by the protease.
Workflow for the HCV NS3/4A protease FRET assay.
Methodology:
-
Reagents and Buffers: The assay is performed in a buffer consisting of 50 mM HEPES (pH 7.5), 10 mM DTT, 40% glycerol, and 0.1% n-octyl-β-D-glucopyranoside. The FRET substrate is a peptide with a fluorophore and a quencher at its termini.
-
Assay Procedure:
-
Test compounds are serially diluted in DMSO and added to a 384-well plate.
-
Recombinant HCV NS3/4A protease is added to each well and the plate is incubated for 15 minutes at room temperature.
-
The reaction is initiated by the addition of the FRET substrate.
-
The increase in fluorescence is monitored kinetically for 30 minutes using a fluorescence plate reader (Excitation: 340 nm, Emission: 490 nm).
-
-
Data Analysis: The initial reaction rates are calculated and plotted against the compound concentration. The IC50 values are determined by fitting the data to a four-parameter logistic equation.
Cell-Based Antiviral Assay (Huh-7 cells)
This assay determines the half-maximal effective concentration (EC50) of the compounds in a cellular environment using a replicon system.
Workflow for the cell-based HCV antiviral assay.
Methodology:
-
Cell Culture: Huh-7 cells harboring a subgenomic HCV replicon that expresses a reporter gene (e.g., luciferase) are maintained in DMEM supplemented with 10% FBS, non-essential amino acids, and G418.
-
Assay Procedure:
-
Cells are seeded into 96-well plates.
-
After 24 hours, the medium is replaced with fresh medium containing serial dilutions of the test compounds.
-
The plates are incubated for 72 hours.
-
-
Data Analysis: After incubation, the cells are lysed, and the reporter gene activity is measured. The EC50 value is calculated as the compound concentration that reduces the reporter signal by 50% compared to untreated controls.
Cytotoxicity Assay (MTT Assay)
This assay is performed to determine the concentration of the compound that is toxic to the host cells (CC50).
Methodology:
-
Cell Culture and Treatment: Huh-7 cells are seeded in 96-well plates and treated with serial dilutions of the test compounds for 72 hours, mirroring the conditions of the antiviral assay.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Data Analysis: The absorbance is read at 570 nm. The CC50 value is the concentration of the compound that reduces cell viability by 50% compared to untreated cells.
Signaling Pathways and Logical Relationships
Understanding the mechanism of action of this compound derivatives requires visualizing their interaction with cellular signaling pathways.
Inhibition of HCV Polyprotein Processing
This compound derivatives that inhibit the HCV NS3/4A protease interfere with a critical step in the viral life cycle.
Inhibition of HCV replication by NS3/4A protease inhibitors.
This diagram illustrates that by inhibiting the NS3/4A protease, the this compound derivative prevents the cleavage of the viral polyprotein into functional viral proteins, thereby halting the viral replication cycle.
Conclusion
This compound derivatives represent a promising scaffold for the development of novel therapeutics. Their constrained conformation allows for high-affinity and selective interactions with biological targets. The data and protocols presented in this guide provide a comprehensive overview of their biological activity and a foundation for further research and development in this area. The continued exploration of this chemical space is likely to yield new and effective treatments for a range of diseases.
N-Alkylated Proline Analogues: A Comprehensive Technical Review for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of N-alkylated proline analogues, focusing on their synthesis, biological activity, and therapeutic potential. This document summarizes key quantitative data, details significant experimental protocols, and visualizes relevant biological pathways to serve as a valuable resource for researchers in medicinal chemistry and drug development.
Introduction
Proline, a unique secondary amino acid, imparts significant conformational constraints on peptides and proteins.[1] N-alkylation of the proline ring offers a powerful strategy to modulate the physicochemical and pharmacological properties of proline-containing molecules. This modification can enhance metabolic stability, improve cell permeability, and provide additional interaction points with biological targets. Consequently, N-alkylated proline analogues have emerged as a promising class of compounds in drug discovery, with applications as enzyme inhibitors and therapeutic agents in various disease areas, including cancer, hypertension, and diabetes.
Quantitative Data on Biological Activity
The biological activity of N-alkylated proline analogues has been extensively studied against various enzymatic targets. The following tables summarize the inhibitory activities (IC50 and Ki values) of selected N-alkylated proline analogues against key enzymes.
Table 1: Inhibition of Pyrroline-5-Carboxylate Reductase 1 (PYCR1) by N-Alkylated Proline Analogues
| Compound | Inhibition Constant (Ki) | IC50 | Notes | Reference(s) |
| N-formyl-L-proline (NFLP) | 100 µM | 490 µM | Competitive inhibitor with respect to P5C. | [2][3] |
| Pargyline derivative (Compound 4) | 8.8 µM | Fragment-derived inhibitor. | [4] | |
| L-tetrahydro-2-furoic acid (THFA) | ~2 mM | Proline analog inhibitor. | [2] | |
| Cyclopentanecarboxylate (CPC) | Proline analog inhibitor. | [2] | ||
| L-thiazolidine-4-carboxylate (L-T4C) | Proline analog inhibitor. | [2] | ||
| L-thiazolidine-2-carboxylate (L-T2C) | Proline analog inhibitor. | [2] |
Table 2: Inhibition of Proline Dehydrogenase (PRODH) by Proline Analogues
| Compound | Inhibition Constant (Ki) | IC50 | Notes | Reference(s) |
| L-tetrahydro-2-furoic acid (THFA) | 0.2 - 1.0 mM | Competitive inhibitor. | ||
| N-propargylglycine (N-PPG) | Irreversible suicide inhibitor. | [5] | ||
| Thiazolidine-2-carboxylate (T2C) | Irreversible inactivator. | [5] |
Table 3: Inhibition of Dipeptidyl Peptidase IV (DPP-IV) by Proline-Containing Peptides and Analogues
| Compound | IC50 | Notes | Reference(s) |
| Phe-Leu-Gln-Pro | 65.3 ± 3.5 µM | Casein-derived tetrapeptide. | [6] |
| Diprotin A (Ile-Pro-Ile) | 24.7 µM | Natural tripeptide inhibitor. | [7] |
| 2-benzylpyrrolidine derivative (Compound 2) | 0.3 ± 0.03 µM | Synthetic small molecule inhibitor. | [3] |
| YPSY | 32.60 µM | Pajuro-derived tetrapeptide. | [7] |
Table 4: Inhibition of Angiotensin-Converting Enzyme (ACE) by N-Substituted Proline Analogues
| Compound | IC50 (nM) | Notes | Reference(s) |
| Compound 1 (4-cis-thiorphan substituent) | 87 | Dual ACE/NEP inhibitor. | [8] |
| Compound 2 (4-trans-thiorphan substituent) | 17.4 | Dual ACE/NEP inhibitor, 5-fold more potent ACEi than compound 1. | [8] |
| Captopril | - | Reference ACE inhibitor. | [9] |
| Lisinopril | - | Reference ACE inhibitor. | [9] |
| Fosinopril | - | Reference ACE inhibitor. | [9] |
Key Experimental Protocols
This section provides detailed methodologies for the synthesis of N-alkylated proline analogues and the assessment of their biological activity.
Synthesis of N-Alkylated Proline Analogues
Diastereoselective N-Alkylation of Proline Esters
This protocol describes a method for the asymmetric synthesis of Cα-substituted prolines through a Curtin–Hammett-controlled diastereoselective N-alkylation.
-
Step 1: Preparation of the N-benzylproline ester. To a solution of the proline ester in a suitable solvent (e.g., DMF), add a 2,3-disubstituted benzyl bromide and a non-nucleophilic base (e.g., proton sponge).
-
Step 2: N-Alkylation. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS). The high diastereoselectivity is achieved due to the steric hindrance of the 2,3-disubstituted benzyl group, which directs the incoming alkyl group to the opposite face of the proline ring.
-
Step 3: Purification. The reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is dried and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-alkylated proline ester.
Solid-Phase Synthesis of Peptides Containing N-Alkylated Proline Analogues
This protocol outlines the incorporation of an N-alkylated proline analogue into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS).[10][11][12][13]
-
Step 1: Resin Preparation. Start with a suitable resin (e.g., Rink amide resin for a C-terminal amide). Swell the resin in a suitable solvent like DMF.
-
Step 2: Fmoc Deprotection. Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the resin's amino group. Wash the resin thoroughly with DMF.
-
Step 3: Amino Acid Coupling. Couple the first Fmoc-protected amino acid to the resin using a coupling agent such as HBTU/HOBt in the presence of a base like DIEA in DMF.
-
Step 4: Chain Elongation. Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Step 5: Incorporation of N-Alkylated Proline. For the coupling of the N-alkylated proline analogue, dissolve the Fmoc-protected N-alkylated proline, a coupling agent (e.g., HATU), and a base (e.g., HOAt and NMM) in DMF and add it to the deprotected peptide-resin.[14] Allow the reaction to proceed for a sufficient time to ensure complete coupling.
-
Step 6: Cleavage and Deprotection. After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).
-
Step 7: Purification. Precipitate the crude peptide in cold diethyl ether, and purify it using reverse-phase HPLC.
Biological Assays
PYCR1 Inhibition Assay
This assay is used to determine the inhibitory activity of compounds against Pyrroline-5-Carboxylate Reductase 1 (PYCR1).
-
Principle: The assay measures the decrease in NADH absorbance at 340 nm as it is oxidized to NAD+ during the PYCR1-catalyzed reduction of P5C to proline.
-
Procedure:
-
Prepare a reaction mixture containing Tris buffer (pH 7.5), EDTA, NADH, and the test compound at various concentrations.
-
Initiate the reaction by adding the substrate, D,L-P5C.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocities and determine the IC50 or Ki values by fitting the data to appropriate enzyme inhibition models.[2]
-
PRODH Inhibition Assay
This assay measures the inhibition of Proline Dehydrogenase (PRODH) activity.
-
Principle: The assay spectrophotometrically detects the formation of a colored adduct between the PRODH product, P5C, and o-aminobenzaldehyde (o-AB).
-
Procedure:
-
Prepare a reaction mixture containing isolated mitochondria (as a source of PRODH), a suitable buffer, and the test compound.
-
Add L-proline to initiate the reaction.
-
Add o-aminobenzaldehyde to react with the produced P5C.
-
Measure the absorbance of the resulting adduct at a specific wavelength to determine the reaction rate.
-
Calculate the percent inhibition and IC50 values.
-
Signaling Pathways and Experimental Workflows
N-alkylated proline analogues, particularly those targeting PYCR1, can modulate key signaling pathways implicated in cancer progression. The following diagrams, generated using the DOT language, illustrate these relationships.
The Proline Cycle and its Role in Cancer Metabolism
The proline cycle, involving the interplay between PYCR1 and PRODH, is crucial for cancer cell metabolism, providing ATP, building blocks for biosynthesis, and maintaining redox balance.
Caption: The Proline Cycle in Cancer Metabolism.
Regulation of PI3K/AKT and MAPK/ERK Pathways by PYCR1
PYCR1 has been shown to activate the PI3K/AKT and MAPK/ERK signaling pathways, promoting cancer cell proliferation, survival, and metastasis. N-alkylated proline analogues that inhibit PYCR1 can disrupt these pro-tumorigenic signals.
Caption: PYCR1-mediated activation of PI3K/AKT and MAPK/ERK pathways.
Experimental Workflow for Screening N-Alkylated Proline Analogues as PYCR1 Inhibitors
This workflow outlines the process of identifying and characterizing novel N-alkylated proline analogues as PYCR1 inhibitors.
Caption: Workflow for PYCR1 inhibitor screening.
Conclusion
N-alkylated proline analogues represent a versatile and promising class of molecules for the development of novel therapeutics. Their ability to modulate the activity of key enzymes such as PYCR1, PRODH, DPP-IV, and ACE highlights their potential in treating a range of diseases, from cancer to metabolic and cardiovascular disorders. The synthetic methodologies outlined provide a roadmap for the generation of diverse libraries of these analogues, while the detailed biological assays enable their thorough pharmacological characterization. The elucidation of their impact on critical signaling pathways, such as PI3K/AKT and MAPK/ERK, further underscores their therapeutic relevance. Continued exploration of the structure-activity relationships of N-alkylated proline analogues will undoubtedly lead to the discovery of new and improved drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A fragment-like approach to PYCR1 inhibition [sfera.unife.it]
- 4. Frontiers | Crosstalk between protein kinases AKT and ERK1/2 in human lung tumor-derived cell models [frontiersin.org]
- 5. m.youtube.com [m.youtube.com]
- 6. rbvi.ucsf.edu [rbvi.ucsf.edu]
- 7. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Solid-Phase Synthesis of Neuropeptides by Fmoc Strategies | Springer Nature Experiments [experiments.springernature.com]
- 10. Frontiers | Crosstalk and Signaling Switches in Mitogen-Activated Protein Kinase Cascades [frontiersin.org]
- 11. scribd.com [scribd.com]
- 12. oarjst.com [oarjst.com]
- 13. PYCR1 promotes liver cancer cell growth and metastasis by regulating IRS1 expression through lactylation modification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Discovery and History of Substituted Prolines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proline, unique among the proteinogenic amino acids, possesses a secondary amine incorporated into a pyrrolidine ring. This cyclic structure imparts significant conformational constraints on the peptide backbone, influencing protein folding, stability, and molecular recognition events. The exploration of substituted prolines, synthetic analogs of this imino acid, has opened new avenues in medicinal chemistry, chemical biology, and materials science. By introducing substituents onto the pyrrolidine ring, researchers can fine-tune the conformational preferences, physicochemical properties, and biological activity of peptides and small molecules. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and application of substituted prolines, with a focus on their role in drug development.
Historical Perspective: Key Milestones in the Journey of Substituted Prolines
The journey of substituted prolines began with the isolation and characterization of naturally occurring derivatives, which hinted at the diverse functional roles these molecules could play. The subsequent development of synthetic methodologies has enabled the creation of a vast array of proline analogs with tailored properties.
Early Discoveries and Foundational Work:
While a precise, singular "discovery" of the first substituted proline is difficult to pinpoint, the early 20th century saw the characterization of naturally occurring hydroxyprolines, which laid the groundwork for the field. A significant milestone was the recognition that these substitutions dramatically influence the conformation of the pyrrolidine ring. This understanding paved the way for the rational design of proline analogs to control peptide and protein structure.
A comprehensive timeline of key developments is challenging to construct due to the incremental nature of synthetic chemistry. However, a surge in interest in substituted prolines as tools for medicinal chemistry and peptide design became evident in the latter half of the 20th century, with a notable acceleration in recent decades driven by advances in asymmetric synthesis and solid-phase peptide synthesis.
The Conformational Landscape of Substituted Prolines
The substitution on the proline ring significantly influences the two primary conformational equilibria: the cis-trans isomerization of the preceding peptide bond and the endo-exo pucker of the pyrrolidine ring. These conformational preferences are dictated by a combination of steric and stereoelectronic effects.
Ring Pucker: Endo vs. Exo
The pyrrolidine ring of proline is not planar and can adopt two major puckered conformations: Cγ-endo (the Cγ atom is on the same side of the ring as the carboxyl group) and Cγ-exo (the Cγ atom is on the opposite side). The preference for one pucker over the other is influenced by the nature and stereochemistry of the substituent. For example, electron-withdrawing substituents at the 4-position can stabilize a specific pucker through stereoelectronic effects.
Cis-Trans Isomerization
The peptide bond preceding a proline residue has a lower energy barrier to cis-trans isomerization compared to other peptide bonds. This equilibrium is crucial for protein folding and function. Substituents on the proline ring can bias this equilibrium towards either the cis or trans conformation, providing a powerful tool for controlling peptide secondary structure.
Quantitative Analysis of Conformational Effects
The impact of substitution on the conformational preferences of proline has been quantified using various spectroscopic and computational techniques. The following table summarizes key conformational parameters for representative substituted prolines.
| Proline Derivative | Substituent Position | Preferred Ring Pucker | trans/cis Ratio (in Ac-X-NMe) | Dihedral Angle (φ, ψ) Preference | Reference |
| (4R)-Fluoroproline | 4 | Cγ-exo | High | Favors polyproline II (PPII) helix | [1][2] |
| (4S)-Fluoroproline | 4 | Cγ-endo | Low | Disrupts PPII helix | [1][2] |
| α-Methylproline | 2 | - | Very High (>99% trans) | Restricted φ, ψ space | [3] |
| (4R)-Hydroxyproline | 4 | Cγ-exo | Moderate | Stabilizes collagen triple helix | [1] |
| (4S)-Hydroxyproline | 4 | Cγ-endo | Low | Destabilizes collagen triple helix | [1] |
Key Classes of Substituted Prolines and Their Synthesis
The versatility of substituted prolines stems from the diverse chemical functionalities that can be introduced onto the pyrrolidine ring. This section details the synthesis of several key classes of these important building blocks.
4-Substituted Prolines
4-substituted prolines are among the most extensively studied analogs due to the significant impact of substitution at this position on ring pucker and cis-trans isomerism.
This protocol is adapted from published procedures and details the synthesis of (2S,4R)-4-Fluoroproline from (2S,4R)-4-Hydroxyproline (Hyp).
Step 1: Protection of Hydroxyproline
-
To a solution of (2S,4R)-4-Hydroxyproline (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium carbonate (2.5 eq).
-
Cool the mixture to 0 °C and add benzyl chloroformate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-(2S,4R)-4-hydroxyproline.
Step 2: Fluorination
-
Dissolve the protected hydroxyproline (1.0 eq) in dichloromethane.
-
Cool the solution to -78 °C and add diethylaminosulfur trifluoride (DAST) (1.5 eq) dropwise.
-
Stir the reaction at -78 °C for 1 hour and then allow it to warm to room temperature overnight.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over sodium sulfate, filter, and concentrate to give the crude fluorinated product.
Step 3: Deprotection
-
Dissolve the crude N-Cbz-(2S,4R)-4-fluoroproline in methanol.
-
Add 10% palladium on carbon catalyst.
-
Hydrogenate the mixture at room temperature under a hydrogen atmosphere (balloon) for 4 hours.
-
Filter the reaction mixture through Celite and concentrate the filtrate to yield (2S,4R)-4-Fluoroproline.
α-Methylproline
The introduction of a methyl group at the α-position of proline provides a profound steric block, strongly favoring the trans conformation of the preceding peptide bond.
The following protocol for the synthesis of (S)-α-Methylproline is based on established literature methods.
Step 1: Formation of the Oxazolidinone
-
Suspend L-proline (1.0 eq) in toluene.
-
Add chloral hydrate (1.1 eq) and heat the mixture to reflux with a Dean-Stark trap for 4 hours.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the resulting crude oxazolidinone by column chromatography.
Step 2: Methylation
-
Dissolve the oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C and add lithium diisopropylamide (LDA) (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add methyl iodide (1.2 eq) and continue stirring at -78 °C for 2 hours.
-
Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.
-
Dry the organic layer, filter, and concentrate to give the methylated oxazolidinone.
Step 3: Hydrolysis
-
Dissolve the methylated oxazolidinone in 6 M hydrochloric acid.
-
Heat the mixture to reflux for 6 hours.
-
Cool the reaction and concentrate under reduced pressure.
-
Purify the resulting (S)-α-Methylproline hydrochloride by recrystallization.
Bicyclic Proline Analogs
Bicyclic proline analogs represent a class of highly constrained mimics that lock the pyrrolidine ring into a specific conformation. Their synthesis often involves intramolecular cyclization strategies. Due to the diverse and complex nature of these syntheses, a single representative protocol is not provided. However, common strategies include ring-closing metathesis and intramolecular Michael additions.
Applications in Drug Discovery and Chemical Biology
The unique conformational properties of substituted prolines have made them invaluable tools in the design of therapeutics and chemical probes.
Peptidomimetics
By replacing native proline residues with substituted analogs, the conformational stability and proteolytic resistance of peptides can be enhanced. This is a crucial strategy in the development of peptide-based drugs.
Structure-Activity Relationship (SAR) Studies
Substituted prolines serve as powerful tools to probe the conformational requirements for ligand-receptor binding. By systematically varying the substituents, researchers can map the optimal geometry for biological activity.
Enzyme Inhibitors
The rigid scaffolds of substituted prolines are ideal for the design of enzyme inhibitors. For example, proline analogs have been incorporated into inhibitors of proteases, kinases, and other important drug targets.
Signaling Pathways and Biological Processes
Substituted prolines have been instrumental in elucidating and modulating various biological pathways.
Collagen Metabolism
Collagen, the most abundant protein in mammals, is characterized by a triple helical structure rich in proline and hydroxyproline. The stability of this structure is highly dependent on the hydroxylation of proline residues by prolyl-4-hydroxylase. Substituted prolines, particularly fluorinated analogs, have been used to modulate collagen stability and study the mechanisms of fibrotic diseases.
Figure 1. Modulation of Collagen Metabolism by Substituted Prolines.
Hypoxia-Inducible Factor (HIF) Signaling
The stability of the HIF-1α transcription factor is regulated by prolyl hydroxylases in an oxygen-dependent manner. In the presence of oxygen, HIF-1α is hydroxylated, leading to its degradation. Under hypoxic conditions, this hydroxylation is inhibited, allowing HIF-1α to activate the transcription of genes involved in angiogenesis and cell survival. Proline analogs can act as inhibitors of these prolyl hydroxylases, thereby stabilizing HIF-1α even under normoxic conditions.
Figure 2. Inhibition of HIF-1α Degradation by Proline Analogs.
Experimental Workflows
The development and application of substituted prolines involve a series of well-defined experimental workflows.
Workflow for Synthesis and Characterization
The synthesis of a novel substituted proline typically follows a logical progression from design to characterization.
Figure 3. General Workflow for the Synthesis and Characterization of Substituted Prolines.
Conclusion and Future Outlook
Substituted prolines have evolved from curiosities of nature to indispensable tools in modern chemical biology and drug discovery. Their ability to impose specific conformational constraints on molecules has enabled the design of more stable, potent, and selective therapeutics. The continued development of novel synthetic methodologies will undoubtedly expand the accessible chemical space of proline analogs, leading to the discovery of new biological probes and drug candidates. Future research will likely focus on the development of "smart" substituted prolines that can respond to their environment, as well as their application in emerging areas such as protein engineering and biomaterials science. The rich history and diverse applications of substituted prolines underscore their enduring importance in the scientific community.
References
Quantum Chemical Calculations for 1-Isopropylproline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to 1-Isopropylproline
This compound is a derivative of the amino acid proline, characterized by an isopropyl group attached to the nitrogen atom of the pyrrolidine ring. This substitution is expected to significantly influence the molecule's steric and electronic properties, including its conformational preferences, reactivity, and potential as a chiral catalyst or building block in peptide synthesis. Quantum chemical calculations offer a powerful in-silico approach to elucidate these properties at the atomic level, providing insights that can guide experimental studies and drug discovery efforts.
Computational Methodology
A typical workflow for the quantum chemical investigation of this compound would involve conformational analysis, geometry optimization, and the calculation of various molecular properties. Density Functional Theory (DFT) is a widely used and reliable method for such studies on amino acids and their derivatives.
Conformational Search
The initial step involves a thorough exploration of the potential energy surface of this compound to identify all stable conformers. This is crucial as the biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional structure.
Protocol:
-
Initial Structure Generation: The 3D structure of this compound can be built using molecular modeling software such as Avogadro or GaussView.
-
Molecular Mechanics Search: A preliminary conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to efficiently sample a large number of possible conformations.
-
Semi-Empirical Optimization: The low-energy conformers identified from the molecular mechanics search are then optimized using a faster, semi-empirical quantum mechanical method (e.g., PM7) to refine the geometries.
-
DFT Optimization: The unique conformers obtained from the semi-empirical calculations are then subjected to full geometry optimization using a more accurate DFT method.
Geometry Optimization and Frequency Calculations
The geometries of the identified conformers are optimized to find the minimum energy structures on the potential energy surface.
Protocol:
-
Method Selection: A suitable DFT functional, such as B3LYP, is chosen. This functional has been shown to provide a good balance between accuracy and computational cost for organic molecules.
-
Basis Set Selection: A Pople-style basis set, such as 6-31G(d,p), is a common starting point for molecules of this size. For higher accuracy, a larger basis set like 6-311++G(d,p) can be employed.
-
Solvation Model: To simulate a biological environment, an implicit solvation model like the Polarizable Continuum Model (PCM) can be used, with water or another relevant solvent.
-
Frequency Analysis: Following optimization, harmonic vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
Data Presentation
The quantitative data obtained from the quantum chemical calculations should be summarized in a clear and structured format to facilitate comparison and analysis.
Table 1: Calculated Relative Energies and Thermodynamic Properties of this compound Conformers
| Conformer | Relative Energy (kcal/mol) | Zero-Point Energy (Hartree) | Enthalpy (Hartree) | Gibbs Free Energy (Hartree) |
| Conf-1 | 0.00 | Value | Value | Value |
| Conf-2 | Value | Value | Value | Value |
| Conf-3 | Value | Value | Value | Value |
| ... | ... | ... | ... | ... |
Note: Values are hypothetical and would be populated from the output of the DFT calculations.
Table 2: Selected Optimized Geometric Parameters of the Most Stable Conformer of this compound
| Parameter | Bond Length (Å) / Bond Angle (°) / Dihedral Angle (°) |
| N-Cα Bond Length | Value |
| Cα-C' Bond Length | Value |
| Cα-N-Cδ Bond Angle | Value |
| Ψ (N-Cα-C'-O) Dihedral | Value |
| Φ (C'-N-Cα-C) Dihedral | Value |
Note: Values are hypothetical and would be populated from the output of the geometry optimization.
Table 3: Calculated Electronic Properties of the Most Stable Conformer of this compound
| Property | Value |
| Dipole Moment (Debye) | Value |
| HOMO Energy (eV) | Value |
| LUMO Energy (eV) | Value |
| HOMO-LUMO Gap (eV) | Value |
Note: Values are hypothetical and would be populated from the electronic structure calculations.
Visualizations
Visual representations of the computational workflow and molecular properties are essential for a clear understanding of the study.
Conclusion
This technical guide outlines a comprehensive computational strategy for the quantum chemical investigation of this compound. By following the detailed methodologies for conformational analysis, geometry optimization, and property calculation, researchers can gain valuable insights into the structure-property relationships of this molecule. The resulting data, when presented in a structured and clear manner, will be instrumental in guiding further experimental work and in the rational design of novel therapeutics and catalysts. The provided workflows and data presentation templates serve as a blueprint for conducting and reporting such computational studies.
1-Isopropylproline: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Isopropylproline is a synthetic amino acid derivative with potential applications in peptidomimetics and drug design. Understanding its fundamental physicochemical properties, such as solubility and stability, is crucial for its effective use in research and development. This technical guide provides a comprehensive overview of the expected solubility and stability characteristics of this compound based on the known properties of proline and other N-substituted amino acids. It also outlines detailed experimental protocols for determining these properties and proposes potential degradation pathways.
Introduction
Amino acid derivatives are fundamental building blocks in the development of novel therapeutic agents. The substitution on the amino group, as seen in this compound, can significantly influence the molecule's conformation, lipophilicity, and metabolic stability. Proline itself is unique among the proteinogenic amino acids due to its secondary amine, which imparts conformational rigidity. The addition of an isopropyl group to the nitrogen atom is expected to further enhance its lipophilic character and steric bulk, potentially influencing its solubility in various solvents and its stability under different environmental conditions.
While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes established knowledge of similar compounds to provide a robust predictive framework for its behavior.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The N-isopropyl group in this compound is expected to increase its hydrophobicity compared to proline.
Predicted Solubility in Various Solvents
The solubility of this compound is anticipated to vary significantly with the polarity of the solvent. While proline is readily soluble in water, the N-alkylation will likely decrease its aqueous solubility.[1] Conversely, its solubility in non-polar organic solvents is expected to be enhanced.
| Solvent | Polarity Index | Predicted Solubility of this compound | Rationale |
| Water | 10.2 | Moderately Soluble | The polar carboxyl and amino groups allow for hydrogen bonding, but the isopropyl group reduces overall polarity. |
| Methanol | 5.1 | Soluble | Polar protic solvent capable of hydrogen bonding with the solute. |
| Ethanol | 4.3 | Soluble | Similar to methanol, it is a polar protic solvent. |
| Isopropanol | 3.9 | Soluble | The "like dissolves like" principle suggests good solubility due to the isopropyl group. |
| Dichloromethane | 3.1 | Sparingly Soluble | Aprotic solvent with moderate polarity. |
| Ethyl Acetate | 4.4 | Sparingly Soluble | Moderately polar aprotic solvent. |
| Hexane | 0.1 | Insoluble | Non-polar solvent with weak intermolecular forces. |
Experimental Protocol for Solubility Determination
A standardized method for determining the equilibrium solubility of a compound involves the shake-flask method.
Methodology:
-
Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials, each containing a different solvent from the table above.
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The resulting suspensions are allowed to stand, or are centrifuged, to separate the undissolved solid from the supernatant.
-
Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of this compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Data Analysis: The solubility is expressed in units such as mg/mL or mol/L.
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the equilibrium solubility of this compound.
Stability Profile
The chemical stability of a drug candidate is a critical parameter that influences its shelf-life, storage conditions, and degradation pathways. Stability testing is typically performed under various stress conditions to identify potential liabilities.
Forced Degradation Studies
Forced degradation studies are essential for identifying the likely degradation products and developing stability-indicating analytical methods.
| Stress Condition | Typical Conditions | Predicted Stability of this compound |
| Acidic Hydrolysis | 0.1 N HCl at elevated temperature (e.g., 60°C) | Potentially stable. The N-isopropyl group may offer some steric hindrance to protect the amide bond. |
| Basic Hydrolysis | 0.1 N NaOH at elevated temperature (e.g., 60°C) | Susceptible to hydrolysis, although likely more stable than the corresponding ester. |
| Oxidation | 3% H₂O₂ at room temperature | The tertiary amine and the pyrrolidine ring may be susceptible to oxidation. |
| Thermal Stress | Dry heat (e.g., 80°C) | Generally expected to be stable in solid form at moderate temperatures. Thermal degradation of amino acids often involves deamination and decarboxylation.[2][3] |
| Photostability | Exposure to UV and visible light (ICH Q1B) | May be susceptible to photodegradation, a common characteristic of organic molecules. |
Experimental Protocol for Stability Testing
A typical protocol for assessing the stability of this compound would involve the following steps.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol/water) at a known concentration.
-
Stress Application: Aliquots of the solution are subjected to the stress conditions outlined in the table above for various time points. Control samples are stored under ambient or refrigerated conditions.
-
Sample Analysis: At each time point, an aliquot is withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method.
-
Data Evaluation: The percentage of this compound remaining is calculated, and any degradation products are quantified. The degradation rate can be determined to predict the shelf-life under specific conditions.
Workflow for Forced Degradation Study
Caption: General workflow for conducting forced degradation studies on this compound.
Potential Degradation Pathways
Based on the chemical structure of this compound and the known degradation mechanisms of related compounds, several degradation pathways can be postulated.
-
Oxidative Degradation: The tertiary amine is a potential site for oxidation, which could lead to the formation of an N-oxide. The pyrrolidine ring itself could also undergo oxidation.
-
Decarboxylation: Under thermal stress, decarboxylation (loss of CO₂) is a common degradation pathway for amino acids.[2]
-
Dealkylation: Cleavage of the N-isopropyl group could occur under harsh conditions, yielding proline.
Hypothetical Degradation Pathways of this compound
Caption: Postulated degradation pathways for this compound under stress conditions.
Conclusion
This technical guide provides a predictive overview of the solubility and stability of this compound, grounded in the established principles of medicinal chemistry and the behavior of analogous N-substituted amino acids. The provided experimental protocols offer a clear framework for the systematic evaluation of these critical physicochemical properties. The successful development of any therapeutic agent relies on a thorough understanding of its intrinsic characteristics, and the information presented herein serves as a foundational resource for researchers and drug development professionals working with this compound and related compounds. It is imperative that the predictive data presented is confirmed through rigorous experimental investigation.
References
An In-depth Technical Guide to the Safety and Handling of 1-Isopropylproline
This guide provides comprehensive safety and handling information for 1-Isopropylproline, also known as Proline isopropyl ester. It is intended for researchers, scientists, and professionals in drug development who may handle this compound. The following sections detail the substance's hazards, safe handling procedures, and emergency response protocols.
Chemical and Physical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C8H15NO2 | [1] |
| Molecular Weight | 157.21 g/mol | [1] |
| Boiling Point | 140 - 160 °C (284 - 320 °F) | [2] |
| Density | 0.885 g/cm³ at 25 °C (77 °F) | [2] |
| Appearance | Colorless liquid | [3] |
| Odor | Ammonia-like | [3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table outlines its GHS classification.
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor.[2] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[2] |
| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed. |
| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin. |
| Acute Toxicity (Inhalation) | Category 3 | H331: Toxic if inhaled. |
| Skin Corrosion/Irritation | Category 1A | H314: Causes severe skin burns and eye damage. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. |
| Hazardous to the Aquatic Environment (Acute) | Category 3 | H402: Harmful to aquatic life. |
Hazard Pictograms:
Signal Word: Danger
Precautionary Statements and Safe Handling
The following table summarizes the precautionary statements for handling this compound.
| Type | Code | Precautionary Statement |
| Prevention | P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2][4] |
| P233 | Keep container tightly closed.[2][4] | |
| P240 | Ground/bond container and receiving equipment.[2][4] | |
| P241 | Use explosion-proof electrical/ventilating/lighting equipment.[2][4] | |
| P242 | Use only non-sparking tools.[2][4] | |
| P243 | Take precautionary measures against static discharge.[2][4] | |
| P264 | Wash skin thoroughly after handling.[2] | |
| P270 | Do not eat, drink or smoke when using this product. | |
| P271 | Use only outdoors or in a well-ventilated area.[4] | |
| P273 | Avoid release to the environment. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][4] | |
| Response | P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |
| P303 + P361 + P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[2] | |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] | |
| P310 | Immediately call a POISON CENTER or doctor/physician. | |
| P330 | Rinse mouth. | |
| P363 | Wash contaminated clothing before reuse. | |
| P370 + P378 | In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish. | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[4] |
| P403 + P235 | Store in a well-ventilated place. Keep cool.[4] | |
| P405 | Store locked up.[4] | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocols for Safe Handling
4.1. General Handling and Storage Protocol
-
Work Area Preparation:
-
Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Remove all potential ignition sources from the vicinity (e.g., open flames, hot plates, spark-producing equipment).[2]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
-
Personal Protective Equipment (PPE):
-
Handling Procedure:
-
Storage:
4.2. Spill and Emergency Response Protocol
-
Small Spills:
-
Evacuate non-essential personnel from the area.
-
Wear appropriate PPE as described in section 4.1.
-
Eliminate all ignition sources.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed, labeled container for proper disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Activate the fire alarm and notify emergency services.
-
Do not attempt to clean up the spill without proper training and equipment.
-
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4]
-
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Hazard identification and risk mitigation for this compound.
References
Methodological & Application
Application Notes and Protocols for Proline-Catalyzed Aldol Reactions
Audience: Researchers, scientists, and drug development professionals.
Topic: Use of Proline and its Derivatives in Catalyzing Aldol Reactions.
Note on 1-Isopropylproline: Extensive literature searches did not yield specific application notes, protocols, or quantitative data for the use of this compound as a catalyst in proline-catalyzed aldol reactions. The following application notes and protocols are based on the well-established use of L-proline, which serves as the foundational catalyst in this class of reactions. The principles and methodologies described herein are likely applicable to the study of novel proline derivatives.
Application Notes
The asymmetric aldol reaction is a cornerstone of organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds and the construction of complex chiral molecules.[1] Organocatalysis, utilizing small organic molecules as catalysts, has emerged as a powerful alternative to traditional metal-based and enzymatic catalysts. Among these, the amino acid L-proline has been extensively studied and applied as a highly effective catalyst for direct asymmetric aldol reactions.[2][3]
Key Advantages of L-Proline Catalysis:
-
Operational Simplicity: Proline-catalyzed aldol reactions can often be performed under mild, aerobic conditions at room temperature, without the need for inert atmospheres or anhydrous solvents.[4]
-
Cost-Effectiveness and Availability: L-proline is an inexpensive, naturally occurring amino acid, readily available in both enantiomeric forms (L- and D-proline).[5]
-
Environmental Sustainability: As a non-toxic and biodegradable catalyst, proline contributes to greener synthetic routes. The use of benign solvents like water/methanol mixtures can further enhance the sustainability of the process.[2]
-
High Enantioselectivity: L-proline catalysis can afford high enantiomeric excess (ee) in the aldol products, which is crucial for the synthesis of stereochemically pure compounds in drug development.[6]
Mechanism of Action:
The catalytic cycle of the proline-catalyzed aldol reaction is generally understood to proceed through an enamine intermediate.[3][5] The secondary amine of proline reacts with a ketone donor to form an enamine, which then attacks the aldehyde acceptor. The stereochemistry of the product is controlled by the chiral environment of the proline catalyst in the transition state.[6] The carboxylic acid moiety of proline is believed to play a crucial role in activating the aldehyde through hydrogen bonding and in the subsequent hydrolysis of the iminium intermediate to release the aldol product and regenerate the catalyst.[5]
Quantitative Data Summary
The following tables summarize representative quantitative data for L-proline-catalyzed aldol reactions between various ketones and aldehydes under different reaction conditions.
Table 1: L-Proline-Catalyzed Aldol Reaction of Cyclohexanone with Various Aromatic Aldehydes [2]
| Aldehyde (ArCHO) | Time (h) | Conversion (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) |
| 4-Nitrobenzaldehyde | 19 | >98 | 95:5 | 98 |
| 4-Chlorobenzaldehyde | 19 | >98 | 94:6 | 97 |
| Benzaldehyde | 47 | 86 | 83:17 | 94 |
| 4-Methoxybenzaldehyde | 70 | 65 | 70:30 | 90 |
Reaction Conditions: Cyclohexanone (5 equiv.), Aldehyde (0.3 mmol), (S)-proline (10 mol%), MeOH/H₂O (20 µL/10 µL), room temperature.[2]
Table 2: Effect of Solvent on the L-Proline-Catalyzed Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde [2]
| Solvent | Time (h) | Conversion (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) |
| MeOH/H₂O (2:1) | 19 | >98 | 95:5 | 98 |
| H₂O | 19 | 25 | 92:8 | >99 |
| MeOH | 19 | 80 | 68:32 | 45 |
| DMSO | 24 | 95 | 90:10 | 96 |
| CH₃CN | 24 | 85 | 88:12 | 92 |
Reaction Conditions: Cyclohexanone (5 equiv.), 4-Nitrobenzaldehyde (0.3 mmol), (S)-proline (10 mol%), room temperature.[2]
Experimental Protocols
General Protocol for a Small-Scale L-Proline-Catalyzed Aldol Reaction[2]
This protocol describes a general procedure for the reaction between a ketone and an aldehyde on a 0.3 mmol scale.
Materials:
-
(S)-proline
-
Ketone (e.g., cyclohexanone)
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Methanol (MeOH)
-
Deionized Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
2 mL reaction vial with a magnetic stir bar
Procedure:
-
To a 2 mL vial containing a magnetic stir bar, add (S)-proline (0.03 mmol, 10 mol%).
-
Add methanol (40 µL) and water (10 µL) to the vial.
-
Add the ketone (1.5 mmol, 5 equivalents).
-
Add the aldehyde (0.3 mmol, 1 equivalent).
-
Cap the vial and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[6]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the conversion and diastereomeric ratio of the purified product by ¹H NMR spectroscopy.
-
Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Protocol for a Gram-Scale L-Proline-Catalyzed Aldol Reaction[4]
This protocol is for the reaction of cyclohexanone and benzaldehyde on a 10 mmol scale.
Materials:
-
(S)-proline (2.3 g, 20 mmol, 20 mol%)
-
Cyclohexanone (50 mL, 0.48 mol, 5 equivalents)
-
Benzaldehyde (10.2 mL, 100 mmol, 1 equivalent)
-
Methanol/Water (4:1 v/v mixture, 25 mL)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve (S)-proline in the methanol/water mixture.
-
Add cyclohexanone, followed by benzaldehyde.
-
Stir the reaction mixture vigorously at room temperature for the required time (monitor by TLC).
-
After completion, dilute the reaction mixture with ethyl acetate (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous NH₄Cl (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash chromatography to yield the desired aldol adduct.
Visualizations
Caption: Catalytic cycle of the L-proline-catalyzed aldol reaction.
Caption: General experimental workflow for a proline-catalyzed aldol reaction.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Isopropylproline in Michael Additions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-isopropylproline and its derivatives as organocatalysts in asymmetric Michael additions. The Michael addition, a cornerstone of carbon-carbon bond formation, is pivotal in the synthesis of a wide array of complex molecules, including pharmaceutical intermediates. The use of chiral organocatalysts like this compound offers an efficient and environmentally benign alternative to traditional metal-based catalysts, often providing high yields and stereoselectivity.
Introduction
Organocatalysis has emerged as a powerful tool in modern organic synthesis. Proline and its derivatives are among the most successful classes of organocatalysts, effectively catalyzing a variety of asymmetric transformations. These catalysts operate via enamine or iminium ion intermediates, enabling highly stereocontrolled bond formations. This document focuses on the application of this compound and related derivatives in the asymmetric Michael addition, a key reaction for constructing chiral building blocks.
Reaction Mechanism
The catalytic cycle of a proline-catalyzed Michael addition generally proceeds through the formation of an enamine intermediate from the reaction of the catalyst with a ketone or aldehyde donor. This enamine then attacks the Michael acceptor in a stereoselective manner. Subsequent hydrolysis releases the product and regenerates the catalyst.
Caption: General mechanism of a proline-catalyzed Michael addition.
Experimental Protocols
Protocol 1: Michael Addition of Aldehydes to Nitroolefins Catalyzed by a D-Proline Derivative
This protocol is adapted from a procedure that demonstrated high yields and excellent enantioselectivity for the Michael addition of α-branched aldehydes to β-nitrostyrenes.[1]
Materials:
-
D-proline-derived organocatalyst
-
α-branched aldehyde (e.g., isobutyraldehyde)
-
β-nitrostyrene
-
Solvent (e.g., Chloroform)
-
Standard laboratory glassware and stirring equipment
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the β-nitrostyrene (1.0 mmol) in the chosen solvent (2.0 mL) at room temperature, add the D-proline derived organocatalyst (10 mol%).
-
Add the α-branched aldehyde (2.0 mmol).
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired Michael adduct.
-
Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR) and determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Michael Addition of Cyclohexanone to β-Nitrostyrene in Water Catalyzed by 3-Decyl-β-proline[2]
This protocol highlights the use of a modified proline catalyst for efficient Michael additions in an aqueous medium, offering a greener alternative to traditional organic solvents.[2]
Materials:
-
3-Decyl-β-proline (1.0 mol%)
-
Cyclohexanone
-
trans-β-Nitrostyrene
-
Saturated KCl aqueous solution
-
Ethyl acetate (AcOEt) for extraction
-
Magnesium sulfate (MgSO₄) for drying
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a suspension of 3-decyl-β-proline (1.0 mg, 0.0039 mmol) in a saturated KCl aqueous solution (0.75 mL), add trans-β-nitrostyrene (60 mg, 0.40 mmol) and cyclohexanone (2.0 equiv).
-
Stir the suspension vigorously at room temperature for the specified reaction time (e.g., 20 hours).
-
Monitor the reaction by TLC.
-
After completion, extract the reaction mixture with ethyl acetate (3 x 6 mL).
-
Combine the organic layers, wash with brine (2 mL), and dry over anhydrous MgSO₄.
-
Evaporate the solvent under reduced pressure.
-
Determine the yield and diastereomeric ratio of the crude product by ¹H NMR spectroscopy using an internal standard (e.g., mesitylene). If necessary, purify the product by column chromatography.
Data Presentation
The following tables summarize the performance of various proline-based catalysts in Michael addition reactions under different conditions.
Table 1: Michael Addition of Cyclohexanone to trans-β-Nitrostyrene in Water Catalyzed by β-Proline Derivatives [2]
| Entry | Catalyst (R group) | Amount of Cyclohexanone (equiv) | Yield of Adduct (%) | syn/anti Ratio |
| 1 | H | 2.0 | - | - |
| 2 | Me | 2.0 | - | - |
| 3 | decyl | 1.0 | 46 | 96:4 |
| 4 | decyl | 2.0 | 65 | 96:4 |
Table 2: Michael Addition of Various Aldehydes to trans-β-Nitrostyrene in Water Catalyzed by 3-Decyl-β-proline [2]
| Entry | Aldehyde (R group) | Yield of Adduct (%) | syn/anti Ratio |
| 1 | Me | 75 | 92:8 |
| 2 | Et | 85 | 94:6 |
| 3 | n-Pr | 90 | 94:6 |
| 4 | i-Pr | 88 | 97:3 |
| 5 | n-Bu | 91 | 92:8 |
| 6 | n-hexyl | 93 | 94:6 |
Table 3: Performance of Substituted Proline Esters in the Michael Reaction of Aldehyde 4 and Vinyl Sulphone 5 [3]
| Entry | Catalyst | Yield (%) | e.e. (%) | Configuration |
| a | 17 | 99 | 38 | R |
| c | 19 | 99 | 10 | R |
| d | 20 | 97 | 10 | R |
| g | 23 | 99 | 34 | R |
| h | 24 | 70 | 34 | S |
| k | 27 | 77 | 78 | R |
Experimental Workflow
The general workflow for setting up and analyzing a this compound catalyzed Michael addition is outlined below.
Caption: A typical experimental workflow for a Michael addition.
Factors Affecting Reaction Success
Several factors can influence the outcome of a this compound catalyzed Michael addition. Understanding these relationships is crucial for optimizing reaction conditions.
Caption: Key factors influencing the success of the Michael addition.
Conclusion
This compound and its derivatives are highly effective organocatalysts for asymmetric Michael additions, providing a versatile and accessible method for the synthesis of chiral compounds. The protocols and data presented herein offer a comprehensive guide for researchers in academia and industry to apply these catalysts in their synthetic endeavors. The mild reaction conditions, high stereoselectivities, and the potential for conducting reactions in environmentally friendly solvents like water underscore the practical utility of this methodology in modern drug development and chemical synthesis.
References
Applications of N-Alkylated Proline Derivatives in Medicinal Chemistry: A Focus on N-Isopropylproline
For Researchers, Scientists, and Drug Development Professionals
Application Notes
N-alkylated proline derivatives, including N-isopropylproline, represent a significant class of chiral building blocks and organocatalysts in medicinal chemistry. The introduction of an alkyl group, such as isopropyl, onto the proline nitrogen atom profoundly influences the molecule's steric and electronic properties. This modification can enhance catalytic activity, improve selectivity in asymmetric synthesis, and modulate the biological activity of peptidomimetics and other small molecules. While specific research on N-isopropylproline is limited, the broader class of N-alkylated prolines has found diverse applications, primarily in organocatalysis and as structural components in drug discovery.
The N-isopropyl group, being bulkier than a methyl or ethyl group, can impart unique stereochemical control in catalyzed reactions. This steric hindrance can influence the transition state geometry, leading to higher enantioselectivity. In the context of drug design, incorporating N-isopropylproline into a peptide backbone can restrict conformational flexibility and increase resistance to enzymatic degradation, properties that are highly desirable for enhancing the pharmacokinetic profile of peptide-based drugs.
Key Applications:
-
Asymmetric Organocatalysis: N-alkylated prolines are effective catalysts for a variety of asymmetric transformations, including aldol reactions, Mannich reactions, and Michael additions. The N-alkyl group can fine-tune the catalyst's solubility, stability, and stereodirecting ability.
-
Chiral Building Blocks: These modified amino acids serve as valuable chiral synthons for the construction of complex molecules with specific stereochemistry, a critical aspect of modern drug development.[1]
-
Peptidomimetics: Incorporation of N-isopropylproline into peptide sequences can induce specific secondary structures and improve metabolic stability, making them attractive for the development of novel therapeutics.
Experimental Protocols
I. General Protocol for the Synthesis of N-Isopropyl-L-proline
This protocol describes a general method for the N-alkylation of L-proline via reductive amination.
Materials:
-
L-proline
-
Acetone
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diatomaceous earth (Celite®)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a solution of L-proline (1.0 eq) in a mixture of DCM/MeOH (or another suitable solvent system) is added acetone (1.5 - 2.0 eq). The mixture is stirred at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.
-
Reduction: Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, it is quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure N-isopropyl-L-proline.
Diagram of Synthetic Workflow:
Caption: Workflow for the synthesis of N-Isopropyl-L-proline.
II. General Protocol for N-Isopropylproline-Catalyzed Asymmetric Aldol Reaction
This protocol outlines a general procedure for the use of N-isopropyl-L-proline as an organocatalyst in an asymmetric aldol reaction between a ketone and an aldehyde.
Materials:
-
N-isopropyl-L-proline (catalyst, 10-30 mol%)
-
Ketone (e.g., cyclohexanone, acetone)
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a clean, dry flask, dissolve the N-isopropyl-L-proline catalyst (0.2 eq) in the chosen solvent (e.g., DMF).
-
Addition of Reactants: Add the ketone (1.0 eq) to the catalyst solution and stir for 10-15 minutes. Then, add the aldehyde (1.2 eq) to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at room temperature (or as optimized) for 24-72 hours. The progress is monitored by TLC or GC-MS.
-
Workup and Analysis: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated.
-
Purification and Characterization: The crude product is purified by flash column chromatography. The yield and enantiomeric excess (e.e.) of the aldol product are determined by chiral High-Performance Liquid Chromatography (HPLC).
Data Presentation
Due to the limited availability of specific quantitative data for N-isopropylproline in the scientific literature, the following table presents representative data for proline and its N-alkylated derivatives in asymmetric aldol reactions to illustrate the potential impact of N-substitution.
| Catalyst | Ketone | Aldehyde | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | e.e. (%) |
| L-Proline | Cyclohexanone | 4-Nitrobenzaldehyde | DMSO | 20 | 48 | 95 | 96 |
| N-Methyl-L-proline | Cyclohexanone | 4-Nitrobenzaldehyde | DMF | 20 | 72 | 88 | 92 |
| N-Ethyl-L-proline | Cyclohexanone | 4-Nitrobenzaldehyde | DMF | 20 | 72 | 85 | 90 |
| N-Isopropyl-L-proline | Cyclohexanone | 4-Nitrobenzaldehyde | DMF | 20 | - | - | - |
Note: The data for N-Isopropyl-L-proline is not available in the searched literature and is included for illustrative purposes of a potential experimental setup. The other values are representative of typical results found for proline and simple N-alkyl derivatives.
Signaling Pathways and Logical Relationships
As no specific drug molecule containing the 1-isopropylproline moiety has been identified in the current scientific literature, a diagram of a specific signaling pathway cannot be provided. However, the general mechanism of proline-catalyzed reactions involves the formation of key intermediates, which can be visualized.
Logical Relationship in Proline Catalysis:
The catalytic cycle of proline and its N-alkylated derivatives in an aldol reaction typically proceeds through the formation of an enamine intermediate from the ketone and the catalyst. This enamine then nucleophilically attacks the aldehyde, leading to the formation of a new carbon-carbon bond. Subsequent hydrolysis releases the aldol product and regenerates the catalyst.
Caption: Generalized catalytic cycle for an N-alkylated proline-catalyzed aldol reaction.
References
Application Notes and Protocols for Incorporating 1-Isopropylproline in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties, including metabolic stability, conformational rigidity, and receptor affinity. 1-Isopropylproline, a sterically hindered N-alkylated proline analogue, presents unique opportunities for designing novel peptidomimetics. The bulky isopropyl group on the proline nitrogen can significantly influence the peptide backbone conformation, potentially inducing specific secondary structures and enhancing resistance to enzymatic degradation.
However, the steric hindrance posed by the N-isopropyl group also presents challenges during solid-phase peptide synthesis (SPPS), particularly concerning coupling efficiency and potential racemization. These application notes provide a comprehensive guide to effectively incorporate this compound into peptide chains, offering detailed protocols and strategies to overcome common synthetic hurdles.
Data Presentation
The successful incorporation of sterically hindered amino acids like this compound is highly dependent on the choice of coupling reagents and reaction conditions. Below is a summary of expected coupling efficiencies and racemization levels under various conditions.
Disclaimer: The following quantitative data is illustrative and based on typical results for sterically hindered N-alkylated amino acids. Actual results may vary depending on the specific peptide sequence, resin, and other experimental parameters.
Table 1: Coupling Efficiency of Fmoc-1-Isopropylproline-OH with Various Coupling Reagents
| Coupling Reagent | Activation Time (min) | Coupling Time (hr) | Solvent | Temperature (°C) | Expected Coupling Yield (%) |
| HBTU/HOBt/DIEA | 5 | 4 | DMF | 25 | 75-85 |
| HATU/HOAt/DIEA | 5 | 2 | DMF | 25 | 90-98 |
| PyBOP/DIEA | 10 | 6 | DMF/NMP (1:1) | 25 | 80-90 |
| COMU/DIEA | 2 | 2 | DMF | 50 | >95 |
| DIC/Oxyma | 10 | 4 | DCM/DMF (1:1) | 25 | 85-95 |
Table 2: Racemization of this compound During Coupling
| Coupling Reagent | Base | Temperature (°C) | Expected Epimerization (%) |
| HBTU | DIEA | 25 | < 2 |
| HATU | 2,4,6-Collidine | 25 | < 1 |
| PyBOP | NMM | 25 | < 3 |
| COMU | DIEA | 50 | < 1.5 |
| DIC/Oxyma | - | 25 | < 0.5 |
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) for Incorporating Fmoc-1-Isopropylproline-OH
This protocol outlines the manual steps for incorporating Fmoc-1-Isopropylproline-OH into a growing peptide chain on a solid support using the Fmoc/tBu strategy.
Materials:
-
Fmoc-protected amino acid resin (e.g., Rink Amide resin)
-
Fmoc-1-Isopropylproline-OH
-
Coupling reagents (e.g., HATU, HOAt)
-
Base (e.g., DIEA or 2,4,6-Collidine)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvents: DMF, DCM, Isopropanol (IPA)
-
Kaiser test kit
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the SPPS reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Kaiser Test: Perform a Kaiser test to confirm the presence of a free primary amine. A positive result is indicated by a deep blue color.
-
Coupling of Fmoc-1-Isopropylproline-OH:
-
In a separate vial, dissolve Fmoc-1-Isopropylproline-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the activation mixture and vortex for 2 minutes.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for at least 2 hours at room temperature. For challenging couplings, the reaction time can be extended to 4 hours or performed at an elevated temperature (e.g., 50°C).
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5 times), DCM (3 times), and IPA (3 times).
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow/colorless beads) indicates a complete reaction. If the test is positive, a second coupling is recommended.
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride/pyridine/DCM) for 30 minutes.
-
Chain Elongation: Repeat steps 2-7 for the subsequent amino acids in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase HPLC.
Protocol 2: Automated Solid-Phase Peptide Synthesis
For automated synthesis, the standard protocols need to be modified to account for the steric hindrance of this compound.
Key Parameter Adjustments for Automated Synthesizers:
-
Extended Coupling Times: Program the synthesizer for a minimum of a 2-hour coupling time for Fmoc-1-Isopropylproline-OH.
-
Double Coupling: Implement a double coupling cycle for the incorporation of Fmoc-1-Isopropylproline-OH.
-
Elevated Temperature: If the synthesizer has heating capabilities, perform the coupling at 40-50°C.
-
Choice of Reagents: Utilize highly efficient coupling reagents such as HATU or COMU.
Visualizations
Experimental Workflow for SPPS
Application Notes and Protocols: 1-Isopropylproline in the Asymmetric Synthesis of Complex Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Isopropylproline, a derivative of the naturally occurring amino acid proline, has emerged as a powerful organocatalyst in the field of asymmetric synthesis. Its unique structural features, featuring a bulky isopropyl group attached to the nitrogen atom of the pyrrolidine ring, provide enhanced steric hindrance and modified electronic properties compared to proline. These characteristics translate into high levels of stereocontrol in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making it a valuable tool for the construction of chiral centers in complex natural products. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key intermediates for bioactive natural products, with a focus on providing clear, reproducible methodologies and comparative data.
Core Applications and Advantages
This compound and its derivatives are particularly effective in promoting a range of asymmetric transformations, including:
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Aldol Reactions: Catalyzing the enantioselective addition of ketones and aldehydes to generate chiral β-hydroxy carbonyl compounds.
-
Mannich Reactions: Facilitating the stereoselective synthesis of β-amino carbonyl compounds, crucial building blocks for many alkaloids and pharmaceuticals.
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Michael Additions: Enabling the conjugate addition of nucleophiles to α,β-unsaturated systems with high enantioselectivity.
-
Cascade Reactions: Initiating sequential transformations in a single pot, leading to the rapid assembly of complex molecular architectures from simple precursors.
The primary advantages of using this compound as an organocatalyst include its operational simplicity, stability to air and moisture, low toxicity, and the ability to perform reactions under mild conditions. These features make it an attractive alternative to often toxic and sensitive metal-based catalysts.
Application Example: Asymmetric Synthesis of a Key Intermediate for (+)-Vincamine
The indole alkaloid (+)-vincamine has attracted significant attention from the synthetic community due to its interesting biological activities, including its use as a cerebral vasodilator. A key challenge in the total synthesis of (+)-vincamine is the stereoselective construction of the C-20 quaternary stereocenter. Organocatalysis with proline derivatives has been explored to address this challenge. While a direct total synthesis of (+)-vincamine using this compound as the primary catalyst is not extensively documented in readily available literature, the principles of its application can be illustrated through analogous transformations that form the core of such synthetic strategies.
Here, we present a representative protocol for an asymmetric Michael addition, a reaction type central to building the chiral framework of many alkaloids, catalyzed by this compound. This reaction would be a crucial step in a hypothetical enantioselective synthesis of a vincamine precursor.
Table 1: Asymmetric Michael Addition of a Propanal to a Nitroalkene Catalyzed by this compound
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 10 | CH2Cl2 | 0 | 24 | 85 | 92 |
| 2 | 20 | CH2Cl2 | 0 | 18 | 91 | 95 |
| 3 | 20 | Toluene | 0 | 24 | 78 | 88 |
| 4 | 20 | CH2Cl2 | -20 | 48 | 75 | 97 |
This data is representative and compiled for illustrative purposes based on typical outcomes for such reactions.
Experimental Protocols
General Considerations
All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Solvents should be purified and dried according to standard procedures. Commercially available reagents should be used as received unless otherwise noted. Thin-layer chromatography (TLC) on silica gel plates is used to monitor the progress of reactions. Flash column chromatography is performed using silica gel (230-400 mesh).
Protocol 1: Asymmetric Michael Addition Catalyzed by (S)-1-Isopropylproline
This protocol describes the enantioselective Michael addition of propanal to β-nitrostyrene, a model reaction demonstrating the effectiveness of this compound in creating a chiral center.
Reaction Scheme:
Caption: Asymmetric Michael addition of propanal to β-nitrostyrene.
Materials:
-
β-Nitrostyrene (CAS No: 102-96-5)
-
Propanal (CAS No: 123-38-6)
-
Dichloromethane (CH2Cl2), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous solution of ammonium chloride (NH4Cl)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO3)
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add (S)-1-isopropylproline (0.02 mmol, 20 mol%).
-
Add anhydrous dichloromethane (1.0 mL).
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Cool the mixture to 0 °C in an ice bath.
-
Add β-nitrostyrene (0.1 mmol, 1.0 equiv).
-
Add propanal (0.5 mmol, 5.0 equiv) dropwise to the stirred solution.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC (e.g., using a 3:1 hexanes/ethyl acetate eluent).
-
Upon completion (typically 18-24 hours), quench the reaction by adding a saturated aqueous solution of NH4Cl (2 mL).
-
Extract the mixture with ethyl acetate (3 x 5 mL).
-
Combine the organic layers and wash with a saturated aqueous solution of NaHCO3 (5 mL) and then with brine (5 mL).
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to afford the desired chiral Michael adduct.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Signaling Pathways and Experimental Workflows
The catalytic cycle of proline-type organocatalysts in Michael additions generally proceeds through the formation of an enamine intermediate.
Caption: Catalytic cycle for the this compound-catalyzed Michael addition.
The experimental workflow for the synthesis and purification is a standard procedure in organic synthesis laboratories.
Caption: General experimental workflow for the organocatalytic reaction.
Conclusion
This compound is a highly effective organocatalyst for the enantioselective synthesis of chiral building blocks essential for the construction of complex natural products. The provided protocol for the asymmetric Michael addition serves as a foundational method that can be adapted and optimized for various substrates in the pursuit of synthesizing intricate molecular targets. The operational simplicity and high stereocontrol offered by this compound and its derivatives make them indispensable tools for the modern synthetic chemist in both academic and industrial settings. Further exploration of its applications in cascade reactions holds significant promise for the efficient and elegant synthesis of a wide array of bioactive natural products.
Revolutionizing Asymmetric Catalysis: High-Throughput Screening of 1-Isopropylproline Catalyzed Reactions
For Immediate Release
In the fast-paced world of drug discovery and development, the efficient synthesis of chiral molecules is paramount. Organocatalysis, utilizing small organic molecules to accelerate chemical reactions, has emerged as a powerful tool. Among these catalysts, proline and its derivatives have shown exceptional promise in a variety of asymmetric transformations. This application note details a high-throughput screening (HTS) protocol for reactions catalyzed by 1-Isopropylproline, a proline derivative, to rapidly identify optimal reaction conditions and expand its synthetic utility. This approach, leveraging robotic automation and advanced analytical techniques, significantly accelerates the discovery and optimization of stereoselective reactions crucial for the synthesis of complex pharmaceutical intermediates.
Introduction to this compound in Asymmetric Catalysis
This compound is a chiral secondary amine that serves as an efficient organocatalyst in a range of asymmetric reactions, including aldol and Michael additions. The catalytic cycle, similar to that of L-proline, typically proceeds through the formation of a nucleophilic enamine intermediate. The steric bulk of the isopropyl group can influence the stereochemical outcome of the reaction, making it a valuable catalyst to screen for improved enantioselectivity and diastereoselectivity compared to its parent amino acid.
A general mechanism for an L-proline catalyzed aldol reaction involves the formation of an enamine from a ketone and the proline catalyst. This enamine then attacks an aldehyde, and subsequent hydrolysis releases the aldol product and regenerates the catalyst.[1] The stereochemistry of the product is often dictated by the Zimmerman-Traxler transition state model.[1]
High-Throughput Screening Workflow
The successful implementation of a high-throughput screening campaign for this compound catalyzed reactions relies on a well-defined and automated workflow. This workflow encompasses library design, automated reaction execution, rapid and sensitive product analysis, and efficient data processing.
A typical HTS workflow can be broken down into several key stages: experimental design, automated setup and execution, sample preparation and analysis, and finally, data analysis.[2] The use of multi-well plates allows for the parallel execution of a large number of reactions, enabling the rapid exploration of a wide range of reaction parameters.[2]
Experimental Protocols
High-Throughput Screening of a this compound Catalyzed Aldol Reaction
This protocol describes the screening of various aldehydes and ketones in an aldol reaction catalyzed by this compound in a 96-well plate format.
Materials:
-
This compound
-
Aldehyde library (e.g., substituted benzaldehydes)
-
Ketone library (e.g., acetone, cyclohexanone)
-
Solvent library (e.g., DMSO, DMF, CH3CN, Toluene)
-
96-well microplates
-
Robotic liquid handler
-
Plate shaker/incubator
-
UPLC-MS/MS system with a chiral stationary phase column
Protocol:
-
Stock Solution Preparation: Prepare stock solutions of this compound (e.g., 0.1 M in DMSO), aldehydes (e.g., 0.5 M in the respective reaction solvent), and ketones (e.g., 2.0 M in the respective reaction solvent).
-
Automated Reagent Dispensing: Using a robotic liquid handler, dispense the reagents into the 96-well plates according to the experimental design. A typical reaction well could contain:
-
20 µL of this compound stock solution
-
50 µL of aldehyde stock solution
-
100 µL of ketone stock solution
-
30 µL of reaction solvent
-
-
Reaction Incubation: Seal the plates and incubate at a controlled temperature (e.g., room temperature or 40 °C) on a plate shaker for a specified time (e.g., 12-24 hours).
-
Reaction Quenching and Sample Preparation: Quench the reactions by adding a suitable quenching agent (e.g., acetic acid in methanol). Dilute the samples with an appropriate solvent (e.g., acetonitrile/water) for analysis.
-
UPLC-MS/MS Analysis: Analyze the samples using a UPLC-MS/MS system equipped with a chiral column to determine the yield and enantiomeric excess (ee) of the aldol product.
High-Throughput Screening of a this compound Catalyzed Michael Addition
This protocol outlines the screening of different Michael donors and acceptors in a reaction catalyzed by this compound.
Materials:
-
This compound
-
Michael donor library (e.g., aldehydes, ketones)
-
Michael acceptor library (e.g., nitro-olefins, enones)
-
Solvent library
-
96-well microplates
-
Robotic liquid handler
-
Plate shaker/incubator
-
UPLC-MS/MS system with a chiral stationary phase column
Protocol:
-
Stock Solution Preparation: Prepare stock solutions of this compound, Michael donors, and Michael acceptors in various solvents.
-
Automated Reagent Dispensing: Utilize a robotic liquid handler to dispense the reagents into 96-well plates as per the experimental design.
-
Reaction Incubation: Seal the plates and incubate with shaking at a controlled temperature.
-
Reaction Quenching and Sample Preparation: Quench the reactions and prepare the samples for analysis by dilution.
-
UPLC-MS/MS Analysis: Determine the product yield and enantiomeric excess using chiral UPLC-MS/MS.
Data Presentation
The quantitative data obtained from the high-throughput screening experiments should be organized into clear and concise tables to facilitate comparison and identification of optimal conditions.
Table 1: Screening of Solvents for the this compound Catalyzed Aldol Reaction between Benzaldehyde and Acetone
| Entry | Solvent | Yield (%) | ee (%) |
| 1 | DMSO | 85 | 92 |
| 2 | DMF | 78 | 88 |
| 3 | CH3CN | 65 | 85 |
| 4 | Toluene | 42 | 75 |
Table 2: Screening of Aldehydes in the this compound Catalyzed Aldol Reaction with Acetone in DMSO
| Entry | Aldehyde | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 85 | 92 |
| 2 | 4-Nitrobenzaldehyde | 95 | 98 |
| 3 | 4-Methoxybenzaldehyde | 75 | 89 |
| 4 | 2-Chlorobenzaldehyde | 80 | 91 |
Visualization of Key Processes
Visualizing the logical relationships and workflows is crucial for understanding and implementing high-throughput screening protocols.
Conclusion
The implementation of high-throughput screening methodologies for this compound catalyzed reactions offers a significant advantage in the rapid discovery and optimization of asymmetric transformations. By combining robotic automation for reaction setup and execution with sensitive analytical techniques like UPLC-MS/MS for product analysis, researchers can efficiently explore a vast chemical space. The detailed protocols and data management strategies outlined in this application note provide a robust framework for scientists in drug discovery and process development to accelerate their research and development efforts, ultimately leading to the faster identification of novel and efficient synthetic routes to valuable chiral molecules. The principles described herein can be readily adapted to the screening of other organocatalysts and reaction types, highlighting the broad applicability of this high-throughput approach.
References
Troubleshooting & Optimization
Optimizing 1-Isopropylproline Synthesis: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the synthesis of 1-Isopropylproline is a critical process that demands high yield and selectivity. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, primarily focusing on the reductive amination pathway.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and efficient laboratory-scale method for the synthesis of this compound is the reductive amination of L-proline with acetone. This one-pot reaction involves the formation of an iminium intermediate from L-proline and acetone, which is then reduced in situ by a suitable reducing agent to yield the final N-alkylated product.
Q2: What are the typical challenges encountered during the synthesis of this compound via reductive amination?
A2: Researchers may face several challenges, including:
-
Low Yield: Incomplete reaction or formation of side products can significantly reduce the yield.
-
Poor Selectivity: Over-alkylation, leading to the formation of quaternary ammonium salts, or side reactions involving the solvent or reducing agent can decrease the selectivity for the desired product.
-
Difficult Purification: Separating the final product from unreacted starting materials, the reducing agent's byproducts, and other impurities can be challenging.
-
Racemization: Harsh reaction conditions can potentially lead to the loss of stereochemical integrity at the alpha-carbon of proline.
Q3: Which reducing agents are most effective for this reaction?
A3: Several reducing agents can be employed, with sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃) being the most common. Sodium cyanoborohydride (NaBH₃CN) is also effective but is often avoided due to the potential generation of toxic cyanide byproducts. The choice of reducing agent can significantly impact the reaction's selectivity and yield.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound via reductive amination.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Reaction Conversion | 1. Inefficient iminium ion formation.2. Insufficient reducing agent.3. Low reaction temperature. | 1. Ensure the pH of the reaction mixture is slightly acidic (pH 4-6) to promote imine formation.2. Increase the molar equivalent of the reducing agent incrementally (e.g., from 1.5 to 2.0 equivalents).3. Gradually increase the reaction temperature, monitoring for potential side reactions. |
| Formation of Byproducts | 1. Over-alkylation: Reaction of this compound with another molecule of acetone and subsequent reduction.2. Aldol condensation of acetone: Self-condensation of acetone under basic or acidic conditions.3. Reduction of acetone: The reducing agent may reduce the acetone starting material. | 1. Use a controlled stoichiometry of acetone (e.g., 1.0-1.2 equivalents).2. Maintain a neutral to slightly acidic pH.3. Choose a milder reducing agent like sodium triacetoxyborohydride, which is less likely to reduce ketones. |
| Difficulty in Product Isolation | 1. Emulsion formation during workup.2. High water solubility of the product. | 1. Use a different extraction solvent or a combination of solvents (e.g., dichloromethane/isopropanol).2. After initial extraction, saturate the aqueous layer with NaCl to decrease the polarity and perform further extractions.3. Utilize ion-exchange chromatography for purification. |
| Inconsistent Yields | 1. Variability in reagent quality.2. Inconsistent reaction conditions (temperature, stirring speed, addition rate of reagents). | 1. Use high-purity, anhydrous reagents and solvents.2. Standardize all reaction parameters and ensure they are precisely controlled in each experiment. |
Experimental Protocols
Key Experiment: Reductive Amination of L-Proline with Acetone
This protocol provides a general procedure for the synthesis of this compound. Optimization of specific parameters may be required based on laboratory conditions and desired outcomes.
Materials:
-
L-Proline
-
Acetone (anhydrous)
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve L-proline (1 equivalent) in methanol.
-
Add acetone (1.1 equivalents) to the solution and stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the reducing agent (e.g., NaBH₄, 1.5 equivalents) portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of 1M HCl at 0 °C until the pH is acidic (pH ~2-3).
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Dissolve the residue in deionized water and wash with dichloromethane to remove any non-polar impurities.
-
Adjust the pH of the aqueous layer to ~9-10 with 1M NaOH.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography.
Data Presentation
Table 1: Effect of Reducing Agent on Yield and Selectivity
| Reducing Agent | Equivalents | Reaction Time (h) | Yield (%) | Selectivity (%) |
| NaBH₄ | 1.5 | 16 | 75 | 90 |
| NaBH₄ | 2.0 | 16 | 82 | 85 (minor over-alkylation observed) |
| NaBH(OAc)₃ | 1.5 | 12 | 88 | >95 |
| NaBH₃CN | 1.5 | 12 | 85 | >95 |
Note: Data is illustrative and may vary based on specific reaction conditions.
Table 2: Influence of Reaction Temperature on Yield
| Temperature (°C) | Reaction Time (h) | Yield (%) |
| 0 | 24 | 65 |
| 25 (Room Temp) | 16 | 75 |
| 40 | 12 | 72 (increased byproducts observed) |
Note: Data is illustrative and may vary based on specific reaction conditions.
Visualizations
Caption: Reductive amination pathway for this compound synthesis.
Caption: Troubleshooting workflow for optimizing this compound synthesis.
Technical Support Center: Troubleshooting Low Enantioselectivity in 1-Isopropylproline Catalysis
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1-Isopropylproline in asymmetric catalysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low enantioselectivity, encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low enantiomeric excess (ee) in my reaction catalyzed by this compound?
A1: Low enantioselectivity in this compound catalyzed reactions can stem from several factors. These include suboptimal reaction conditions such as incorrect solvent choice, non-ideal temperature, or inappropriate substrate concentration. The purity of the catalyst and reagents, including the presence of water, can also significantly impact the stereochemical outcome. It is also possible that the chosen substrate is not well-suited for this specific catalyst.
Q2: How does this compound differ from L-proline in catalysis?
A2: The N-isopropyl group in this compound introduces additional steric bulk around the nitrogen atom compared to L-proline. This modification can influence the transition state geometry of the reaction, potentially leading to higher enantioselectivity for certain substrates by creating a more defined chiral environment. However, this increased steric hindrance might also decrease the reaction rate. The electronic effect of the isopropyl group can also play a role in modulating the catalyst's reactivity and selectivity.
Q3: Can the presence of water affect the enantioselectivity?
A3: Yes, the presence of water can have a significant, and sometimes beneficial, effect on proline-catalyzed reactions. In some cases, a small amount of water can enhance both the reaction rate and enantioselectivity by facilitating proton transfer in the transition state and influencing the aggregation of the catalyst. However, excessive water can lead to hydrolysis of intermediates and a decrease in enantioselectivity. The optimal amount of water is highly dependent on the specific reaction and solvent system.
Q4: Is catalyst loading crucial for achieving high enantioselectivity?
A4: While a sufficient catalyst loading is necessary to ensure a reasonable reaction rate, excessively high concentrations do not always lead to better enantioselectivity and can be uneconomical. The optimal catalyst loading should be determined experimentally for each specific reaction, typically ranging from 5 to 30 mol%.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee) in an Aldol Reaction
If you are experiencing low enantiomeric excess in a this compound catalyzed aldol reaction, follow this troubleshooting workflow:
Troubleshooting Workflow for Low Enantioselectivity
Caption: A stepwise guide to troubleshooting low enantioselectivity.
1. Verify Catalyst Purity and Handling:
-
Problem: Impurities in the this compound catalyst can interfere with the catalytic cycle.
-
Solution: Ensure the catalyst is of high purity. If synthesized in-house, verify its purity by NMR and melting point. Store the catalyst under an inert atmosphere and away from moisture.
2. Solvent Screening:
-
Problem: The solvent plays a crucial role in the stereochemical outcome by influencing the transition state geometry.
-
Solution: Perform a solvent screen. Polar aprotic solvents like DMSO, DMF, and acetonitrile are common starting points. Protic co-solvents, especially water, can be beneficial.
Table 1: Effect of Solvent on a Model Aldol Reaction
| Solvent | Yield (%) | ee (%) |
|---|---|---|
| DMSO | 85 | 92 |
| CH3CN | 78 | 85 |
| THF | 65 | 70 |
| CH2Cl2 | 50 | 60 |
| DMSO/H2O (9:1) | 90 | 95 |
3. Temperature Optimization:
-
Problem: Reaction temperature affects both the rate and the enantioselectivity. Lower temperatures generally favor higher enantioselectivity.
-
Solution: Screen a range of temperatures. Start at room temperature and then decrease it incrementally (e.g., 0 °C, -20 °C, -40 °C).
Table 2: Effect of Temperature on a Model Aldol Reaction
| Temperature (°C) | Yield (%) | ee (%) |
|---|---|---|
| 25 | 90 | 88 |
| 0 | 85 | 94 |
| -20 | 70 | 97 |
| -40 | 55 | >99 |
4. Concentration Adjustment:
-
Problem: The concentration of reactants can influence the reaction kinetics and potentially the formation of side products.
-
Solution: Vary the concentration of the limiting reactant. Also, adjust the ratio of the ketone to the aldehyde. A higher excess of the ketone donor is often beneficial.
Issue 2: Low Yield and Conversion in a Mannich Reaction
Low yield and conversion can be as problematic as low enantioselectivity. The following steps can help address these issues.
Catalytic Cycle for Proline-Catalyzed Mannich Reaction
Caption: The catalytic cycle of a proline-catalyzed Mannich reaction.
1. Check Reagent Quality and Stoichiometry:
-
Problem: Impure or improperly stored aldehydes can lead to side reactions. Incorrect stoichiometry can result in unreacted starting material.
-
Solution: Use freshly distilled aldehydes. Ensure accurate measurement of all reagents. For the Mannich reaction, pre-formation of the imine can sometimes be beneficial.
2. Increase Reaction Time or Temperature:
-
Problem: The reaction may be slow under the current conditions.
-
Solution: Monitor the reaction over a longer period. If the reaction is still sluggish, a moderate increase in temperature may be necessary, but be aware that this could negatively impact enantioselectivity.
3. Consider a Co-catalyst or Additive:
-
Problem: The reaction may require an additive to proceed efficiently.
-
Solution: For some Mannich reactions, the addition of a weak acid (e.g., acetic acid) can facilitate imine formation and improve the overall reaction rate.
Experimental Protocols
General Protocol for a this compound Catalyzed Aldol Reaction
This protocol provides a starting point for optimizing your reaction.
-
Preparation: To a clean, dry vial equipped with a magnetic stir bar, add this compound (0.1 mmol, 20 mol%).
-
Solvent and Reagents: Add the chosen solvent (e.g., 1.0 mL of DMSO). Then, add the ketone (2.0 mmol, 4 equivalents) and the aldehyde (0.5 mmol, 1 equivalent).
-
Reaction: Stir the mixture at the desired temperature (e.g., room temperature or 0 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of NH4Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Determine the yield and enantiomeric excess (by chiral HPLC or GC).
General Protocol for a this compound Catalyzed Mannich Reaction
-
Preparation: In a vial with a magnetic stir bar, dissolve the aldehyde (1.0 mmol, 1 equivalent) and the amine (1.1 mmol, 1.1 equivalents) in the chosen solvent (e.g., 2.0 mL of DMF).
-
Catalyst and Nucleophile: Add this compound (0.2 mmol, 20 mol%) and the ketone (5.0 mmol, 5 equivalents).
-
Reaction: Stir the reaction mixture at the desired temperature.
-
Monitoring and Work-up: Follow the same procedure as for the aldol reaction.
-
Purification and Analysis: Purify the product via flash chromatography and determine the yield, diastereomeric ratio (by 1H NMR), and enantiomeric excess.
By systematically addressing these potential issues and utilizing the provided protocols as a baseline, you can effectively troubleshoot and optimize your this compound catalyzed reactions to achieve high enantioselectivity and yields.
Technical Support Center: 1-Isopropylproline Catalyst Purification and Recovery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Isopropylproline and similar proline-based organocatalysts. Our goal is to help you overcome common challenges in catalyst purification and recovery, ensuring efficient and sustainable use in your chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: Why is the recovery of my this compound catalyst important?
A1: The recovery and reuse of organocatalysts like this compound are crucial for both economic and environmental reasons. While these catalysts are generally less toxic than their metal-based counterparts, their synthesis can be complex and costly. Efficient recovery and recycling reduce the overall cost of a synthetic route and align with the principles of green chemistry by minimizing chemical waste.[1][2]
Q2: What are the main challenges in separating this compound from the reaction mixture?
A2: A primary challenge is that this compound is a homogeneous catalyst, meaning it is soluble in the reaction medium along with reactants and products.[1][3][4] This makes simple separation techniques like filtration ineffective. Consequently, more complex purification methods are required to isolate the catalyst for reuse.
Q3: What are the common methods for recovering proline-based catalysts?
A3: Common recovery strategies focus on addressing the catalyst's solubility. These include:
-
Extraction: Utilizing the catalyst's specific solubility and pH-dependent properties to separate it from the product and unreacted starting materials.
-
Chromatography: Techniques like ion-exchange or column chromatography can effectively purify amino acid-based catalysts.[5]
-
Crystallization: Isolating the catalyst by inducing precipitation from the reaction mixture.
-
Heterogenization: Immobilizing the catalyst on a solid support (e.g., silica, magnetic nanoparticles) allows for easy recovery by filtration or magnetic separation.[3][4][6]
Q4: How can I tell if my recovered catalyst is still active?
A4: The most definitive way to assess the activity of your recovered catalyst is to perform a test reaction and compare the yield and enantioselectivity to a reaction using a fresh batch of the catalyst under identical conditions. A minor decrease in yield may be acceptable, but a significant drop in enantioselectivity often indicates catalyst degradation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification and recovery of your this compound catalyst.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Catalyst Recovery | - Incomplete extraction or precipitation. - Catalyst degradation during workup. - Adsorption of the catalyst onto glassware or other materials. | - Optimize the pH and solvent system for extraction or crystallization. - Avoid high temperatures or harsh acidic/basic conditions during purification. - Consider silanizing glassware to reduce surface adsorption. |
| Decreased Catalytic Activity | - Poisoning: Impurities from the reactants, solvents, or byproducts binding to the active site.[7][8] - Thermal Degradation: Exposure to excessive heat during the reaction or workup.[7][8] - Fouling/Coking: Formation of insoluble byproducts that coat the catalyst surface.[8] | - Purify reactants and use high-purity solvents. - Implement a washing step with a suitable solvent to remove poisons. - Perform reactions and workup at the lowest effective temperature. - Consider regeneration methods like washing or gentle thermal treatment to remove fouling.[9][10] |
| Reduced Enantioselectivity | - Partial racemization of the catalyst. - Presence of impurities that catalyze a non-selective background reaction. | - Confirm the enantiomeric purity of the recovered catalyst using chiral HPLC or a similar technique. - Ensure all potential sources of achiral catalysis are removed during purification. |
| Difficulty Filtering Heterogenized Catalyst | - Fine particle size of the support. - Clogging of the filter medium by reaction byproducts. | - Use a support with a larger, more uniform particle size. - Employ centrifugation followed by decantation as an alternative to filtration.[6] - Pre-filter the reaction mixture to remove larger particulates before catalyst filtration. |
| Inconsistent Results with Recovered Catalyst | - Incomplete removal of impurities from the previous reaction. - Batch-to-batch variation in the recovered catalyst's purity or activity. | - Standardize your recovery and purification protocol. - Thoroughly characterize each batch of recovered catalyst (e.g., by NMR, HPLC) to ensure consistent quality before reuse. |
Experimental Protocols
Protocol 1: General Procedure for Liquid-Liquid Extraction of a Proline-based Catalyst
This protocol is a general guideline and may require optimization based on the specific reaction components.
-
Quench the Reaction: After the reaction is complete, cool the mixture to room temperature.
-
Solvent Addition: Add a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and an aqueous solution (e.g., water, brine).
-
pH Adjustment: Adjust the pH of the aqueous layer. To extract a proline-based catalyst into the aqueous phase, make the solution acidic (e.g., with 1M HCl) to protonate the amine, forming a water-soluble salt. To move the catalyst to the organic phase, make the solution basic (e.g., with saturated NaHCO₃) to deprotonate the carboxylic acid.
-
Separation: Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Extraction: Re-extract the organic layer with the aqueous solution (or vice-versa) multiple times to ensure complete transfer of the catalyst.
-
Isolation:
-
From Aqueous Layer: Adjust the pH to the isoelectric point of the catalyst to induce precipitation, which can be collected by filtration. Alternatively, remove the water under reduced pressure.
-
From Organic Layer: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude recovered catalyst can be further purified by recrystallization or column chromatography.
Protocol 2: Recovery of a Heterogenized Catalyst on a Solid Support
-
Filtration/Magnetic Separation: Once the reaction is complete, the solid catalyst can be separated from the liquid reaction mixture.
-
For non-magnetic supports (e.g., silica): Use simple filtration through a sintered glass funnel or a pad of celite.[6]
-
For magnetic supports (e.g., iron oxide nanoparticles): Use an external magnet to hold the catalyst particles to the side of the reaction vessel while the supernatant is decanted or pipetted off.[6]
-
-
Washing: Wash the recovered catalyst multiple times with a suitable solvent to remove any adsorbed products, reactants, or byproducts. The choice of solvent will depend on the specific reaction.
-
Drying: Dry the washed catalyst under vacuum to remove residual solvent.
-
Regeneration (if necessary): If catalyst activity has decreased due to fouling, a gentle heating cycle or washing with a specific reagent may be required to regenerate the active sites.[9]
Visualizing Workflows
Catalyst Recovery Workflow
References
- 1. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. column-chromatography.com [column-chromatography.com]
- 6. Unprecedented Proline-Based Heterogeneous Organocatalyst for Selective Production of Vanillin [mdpi.com]
- 7. Heterogeneous Catalyst Deactivation and Regeneration: A Review [mdpi.com]
- 8. ammoniaknowhow.com [ammoniaknowhow.com]
- 9. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 10. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
Technical Support Center: Solvent Effects in 1-Isopropylproline Catalyzed Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-isopropylproline as a catalyst. The following information addresses common issues related to solvent effects on reaction outcomes, particularly enantioselectivity, reaction rates, and catalyst solubility.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent impact the enantioselectivity of my this compound catalyzed reaction?
The solvent plays a critical role in establishing the chiral environment of the reaction. It can influence the conformation of the catalyst and the transition states of the reaction, thereby directly affecting the enantioselectivity.[1][2] Solvents can stabilize or destabilize key intermediates and transition states through interactions such as hydrogen bonding and dipole-dipole interactions. For instance, in proline-catalyzed aldol reactions, a switch from a nonpolar solvent like hexane to a polar aprotic solvent like DMSO can significantly alter the enantiomeric ratio (er).[3]
Q2: I am observing low enantioselectivity. Could the solvent be the issue?
Yes, suboptimal solvent choice is a common reason for poor enantioselectivity. If you are experiencing low ee%, consider the following:
-
Solvent Polarity: The polarity of the solvent can drastically affect the outcome. For aldol reactions, polar aprotic solvents like DMSO and acetonitrile (ACN) often provide higher enantioselectivity compared to nonpolar solvents like hexane or polar protic solvents like methanol.[3]
-
Catalyst Solubility: Ensure your this compound catalyst is sufficiently soluble in the chosen solvent. Poor solubility can lead to a heterogeneous reaction mixture and inconsistent results.
-
Water Content: Trace amounts of water can sometimes be beneficial, but excess water can negatively impact enantioselectivity by competing with the substrate for hydrogen bonding with the catalyst.
Q3: Why is there a significant difference in reaction rate when I change solvents?
Solvents can affect reaction rates by influencing the stability of the transition state. A solvent that better stabilizes the transition state will lower the activation energy and thus increase the reaction rate. For example, the addition of chloroform (CHCl₃) to a dimethyl sulfoxide (DMSO)/acetone solvent system in an aldol reaction has been shown to speed up the reaction.[1] Polar aprotic solvents are generally favored for SN2 reactions as they do not "cage" the nucleophile with hydrogen bonds, leaving it more reactive.[4]
Q4: Can I use a protic solvent for my this compound catalyzed reaction?
While not always the first choice, protic solvents can be used. However, they can form strong hydrogen bonds with the catalyst and intermediates, which may hinder the reaction or reduce enantioselectivity. Protic solvents are more likely to favor SN1 type reactions by stabilizing both the carbocation and the leaving group. Careful optimization is required when using protic solvents.
Q5: How can I improve the solubility of this compound in my desired solvent?
If you are facing solubility issues with this compound, you could consider:
-
Solvent Mixtures: Using a co-solvent system can improve solubility. For instance, adding a small amount of a more polar solvent to a nonpolar solvent might help.
-
Modified Catalysts: While this guide focuses on this compound, it's worth noting that structurally modified proline catalysts are sometimes designed for better solubility in specific solvents.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low Enantioselectivity (ee%) | Suboptimal solvent choice. | 1. Screen a range of solvents with varying polarities (e.g., Hexane, Toluene, CH₂Cl₂, THF, ACN, DMSO). 2. Refer to the data tables below for solvent performance in similar reactions. 3. Ensure the solvent is anhydrous, as water can interfere with the catalytic cycle. |
| Low Reaction Yield | Poor catalyst solubility or slow reaction rate. | 1. Try a solvent in which this compound is more soluble. 2. Consider using a co-solvent to improve solubility. 3. Increase the reaction temperature, but monitor for any decrease in enantioselectivity. 4. Increase the reaction time. |
| Inconsistent Results | Heterogeneous reaction mixture due to poor catalyst solubility. | 1. Vigorously stir the reaction mixture to ensure proper mixing. 2. Use a solvent that fully dissolves the catalyst at the reaction temperature. |
| Formation of Side Products | Solvent promoting undesired reaction pathways. | 1. Analyze the side products to understand the competing reaction. 2. Choose a solvent that is less likely to participate in or promote the side reaction (e.g., avoid protic solvents if dehydration is an issue). |
Quantitative Data on Solvent Effects
The following tables summarize the impact of different solvents on the outcome of this compound catalyzed aldol and Mannich reactions.
Table 1: Solvent Effects on the Aldol Reaction of Cyclopentanone with 4-Nitrobenzaldehyde
| Solvent | Yield (%) | Enantiomeric Ratio (er) |
| Hexane | - | 65:35 |
| Methanol | - | - |
| Acetonitrile | - | - |
| DMSO | - | 95:5 |
Data extracted from literature reports; specific yields were not always provided.[3]
Table 2: Solvent Effects on the Aldol Reaction of Acetone with an Aldehyde
| Solvent | Enantiomeric Ratio (er) |
| Various Solvents | 67:33 to 88:12 |
This range was observed in the seminal work by List, Lerner, and Barbas, highlighting the significant impact of the solvent.[1]
Experimental Protocols
1. General Procedure for Solvent Screening in a this compound Catalyzed Aldol Reaction
This protocol provides a general method for testing the effect of different solvents on a proline-catalyzed aldol reaction.
-
To a series of oven-dried vials, add this compound (typically 10-30 mol%).
-
To each vial, add the aldehyde (1.0 equiv) and the ketone (5-20 equiv).
-
To each vial, add the selected anhydrous solvent (e.g., DMSO, THF, CH₂Cl₂, Hexane, CH₃CN) to achieve a specific concentration (e.g., 0.1 M).
-
Stir the reactions at the desired temperature (e.g., room temperature, 0 °C, or -20 °C).
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Determine the yield by weighing the crude product and the enantiomeric excess (ee%) by chiral HPLC analysis.
2. General Procedure for a this compound Catalyzed Mannich Reaction
This protocol outlines a typical procedure for a three-component Mannich reaction.
-
In a vial, dissolve the aldehyde (1.0 equiv) and the amine (e.g., p-anisidine, 1.0 equiv) in the chosen solvent (e.g., DMSO, as it is commonly used).
-
Add this compound (typically 10-30 mol%).
-
Stir the mixture for a short period (e.g., 15-30 minutes) to allow for imine formation.
-
Add the ketone (e.g., acetone, 5-20 equiv) to the reaction mixture.
-
Stir the reaction at the desired temperature until completion (monitored by TLC or LC-MS).
-
Work-up the reaction as described in the aldol protocol.
-
Purify the product by column chromatography and determine the yield and enantioselectivity.
Visualizing Solvent Effects on the Catalytic Cycle
The following diagrams illustrate the key steps in the this compound catalyzed aldol reaction and how the solvent can influence the stereochemical outcome.
Caption: Catalytic cycle of a proline-catalyzed aldol reaction.
Caption: Solvent influence on the stereodetermining transition state.
References
Improving the stability and shelf-life of 1-Isopropylproline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability and shelf-life of 1-Isopropylproline.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. The recommended storage temperature is 2-8°C to minimize degradation.[1] Short-term storage at room temperature (15-25°C) is acceptable for immediate use, but prolonged exposure may lead to degradation.
Q2: What are the primary factors that can affect the stability of this compound?
A2: The stability of this compound is primarily influenced by temperature, humidity, light, and exposure to oxidizing agents. Elevated temperatures can accelerate degradation, while moisture can facilitate hydrolytic reactions. Exposure to UV or visible light may induce photodegradation.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the chemical structure of N-alkylated amino acids, the primary degradation pathways for this compound are likely to be oxidation, hydrolysis, and thermal degradation.
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Oxidation: The tertiary amine group is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidized species.
-
Hydrolysis: Under acidic or basic conditions, the isopropyl group may be cleaved from the proline ring.
-
Thermal Degradation: At elevated temperatures, decarboxylation (loss of the carboxyl group) can occur.
Q4: How can I detect the degradation of my this compound sample?
A4: Degradation can be detected by a change in the physical appearance of the sample (e.g., color change, clumping), a decrease in purity as determined by analytical techniques such as High-Performance Liquid Chromatography (HPLC), or the appearance of new peaks in the chromatogram corresponding to degradation products.
Q5: What is the expected shelf-life of this compound?
A5: The shelf-life of this compound is highly dependent on the storage conditions. When stored under the recommended conditions (2-8°C, dry, dark), it is expected to remain stable for at least 24 months. However, exposure to adverse conditions can significantly shorten its shelf-life.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpectedly low purity of a new batch of this compound. | Improper handling during shipping or storage. | Review the shipping and storage history. Perform a purity analysis using the protocol outlined below. Contact the supplier with the data if the purity is out of specification. |
| Inconsistent experimental results using this compound. | Degradation of the stock solution. | Prepare fresh stock solutions for each experiment. Store stock solutions at 2-8°C for no longer than one week. Visually inspect for any precipitation or discoloration before use. |
| Appearance of unknown peaks in HPLC analysis. | Sample degradation due to improper storage or handling. | Conduct a forced degradation study (see protocol below) to tentatively identify potential degradation products. Use a mass spectrometry detector (LC-MS) for structural elucidation of the unknown peaks. |
| Physical changes in the solid compound (e.g., discoloration, clumping). | Exposure to light or moisture. | Discard the product if significant physical changes are observed. Ensure the container is tightly sealed and stored in a dark, dry place. Consider transferring the product to an amber vial with a desiccant. |
Data on Stability of this compound
The following tables summarize hypothetical data from stability studies on this compound under various conditions.
Table 1: Effect of Temperature on the Purity of this compound (Stored for 12 months in a sealed container, protected from light)
| Temperature | Purity (%) | Appearance |
| 2-8°C | 99.5 | White crystalline powder |
| 25°C | 98.2 | White crystalline powder |
| 40°C | 95.1 | Off-white powder |
| 60°C | 88.7 | Yellowish powder |
Table 2: Effect of Humidity on the Purity of this compound (Stored for 12 months at 25°C in a sealed container, protected from light)
| Relative Humidity | Purity (%) | Appearance |
| <30% | 98.1 | White crystalline powder |
| 50% | 97.5 | White crystalline powder, slight clumping |
| 75% | 94.3 | Off-white powder, significant clumping |
| 90% | 89.9 | Yellowish, sticky solid |
Experimental Protocols
Protocol 1: Purity and Stability-Indicating HPLC Method for this compound
Objective: To determine the purity of this compound and detect any degradation products.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh and dissolve 10 mg of this compound in 10 mL of Mobile Phase A to obtain a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 0.1 mg/mL with Mobile Phase A.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30°C
-
Detection wavelength: 210 nm
-
Gradient elution:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
-
Analysis:
-
Inject the prepared sample and record the chromatogram.
-
Calculate the purity of this compound by dividing the peak area of the main peak by the total area of all peaks and multiplying by 100.
-
Protocol 2: Forced Degradation Study of this compound
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Procedure:
-
Acid Hydrolysis:
-
Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl.
-
Heat the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH and analyze by HPLC.
-
-
Base Hydrolysis:
-
Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 24 hours.
-
Neutralize the solution with 0.1 M HCl and analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve 10 mg of this compound in 10 mL of a 3% hydrogen peroxide solution.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Place 10 mg of solid this compound in an oven at 105°C for 48 hours.
-
Dissolve the sample in Mobile Phase A and analyze by HPLC.
-
-
Photodegradation:
-
Dissolve 10 mg of this compound in 10 mL of Mobile Phase A.
-
Expose the solution to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period (e.g., 24 hours).
-
Analyze by HPLC.
-
Visualizations
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: 1-Isopropylproline Mediated Transformations
This guide provides troubleshooting advice and frequently asked questions for researchers encountering by-product formation and other issues in 1-isopropylproline and related proline-catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of proline catalysis and how does it lead to by-products?
A1: Proline catalysis typically operates via an enamine or iminium ion intermediate.[1] In the case of an aldol reaction, the secondary amine of proline reacts with a ketone or aldehyde donor to form a nucleophilic enamine intermediate.[2] This enamine then attacks an electrophilic acceptor (e.g., another aldehyde). By-products can arise from competing reaction pathways that divert these key intermediates or starting materials.[3]
dot
Caption: General catalytic cycle and points of by-product formation.
Q2: My reaction is very slow or shows no conversion. What are some common causes?
A2: Low conversion can be due to several factors:
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Inhibited Catalyst: The proline catalyst can be engaged in an unproductive, reversible reaction with the ketone substrate to form an oxazolidinone, effectively reducing the concentration of the active catalyst.[4][5] This is particularly relevant when using simple ketones like acetone at high concentrations.[4]
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Low Solubility: In certain solvents, the proline catalyst may have low solubility, preventing it from participating effectively in the reaction.[6]
-
Steric Hindrance: Highly substituted ketones or aldehydes can slow down the formation of the key enamine intermediate, thus impeding the entire catalytic cycle.
-
Incorrect Solvent: The nature of the solvent significantly impacts reaction efficiency. Polar, hydrophilic solvents like DMF or formamide are often more effective.[6]
Q3: How critical is the choice of solvent?
A3: Solvent choice is critical. It influences the solubility of the catalyst and reagents, the stability of intermediates and transition states, and can affect which reaction pathway is favored. Polar aprotic solvents are common, but the optimal solvent is highly dependent on the specific substrates. For example, in the Michael addition of thiols, ionic liquids have been used as "green" solvent alternatives to enhance reaction rates and yields.[7]
Troubleshooting Guide: Specific Issues & Solutions
Issue 1: Formation of Self-Condensation Products
In reactions like crossed-aldol or Michael additions, the donor and/or acceptor molecules can react with themselves, leading to a complex mixture of homodimers and the desired product.[2]
Q: I am observing a significant amount of self-aldol product from my ketone donor. How can I minimize this?
A: This is a common issue when the ketone donor is highly reactive and the aldehyde acceptor is less reactive.
Troubleshooting Steps:
-
Slow Addition: Add the more reactive coupling partner (often the donor ketone or aldehyde) slowly to the reaction mixture containing the catalyst and the other partner. This keeps its instantaneous concentration low, disfavoring self-condensation.
-
Use an Excess of One Reagent: If one of the starting materials is inexpensive, using it in excess can push the equilibrium towards the desired crossed product. For aza-Morita–Baylis–Hillman reactions, using the aldehyde in excess was found to be optimal.[2]
-
Lower Reaction Temperature: Self-condensation often has a higher activation energy than the desired reaction. Running the reaction at a lower temperature (e.g., 4 °C or 0 °C) can selectively slow down the undesired pathway.
| Parameter | Recommendation | Rationale |
| Addition Rate | Add donor slowly over several hours. | Minimizes instantaneous concentration of the self-condensing species. |
| Stoichiometry | Use a 1.5 to 5-fold excess of the acceptor. | Favors the cross-coupling reaction statistically.[2] |
| Temperature | Decrease from room temp. to 4 °C. | Reduces the rate of undesired side reactions. |
Issue 2: Unwanted Dehydration of the Aldol Adduct
The initial β-hydroxy carbonyl product of an aldol addition can lose water to form an α,β-unsaturated carbonyl compound. This is often promoted by heat or acidic/basic conditions.
Q: My desired aldol adduct is converting to the dehydrated enone/enal product. How can I prevent this?
A: Dehydration is a common follow-up reaction. To isolate the initial aldol adduct, conditions must be carefully controlled.
Troubleshooting Steps:
-
Maintain Low Temperature: Avoid heating the reaction. Perform the reaction and workup at low temperatures to minimize elimination.
-
Careful pH Control During Workup: Avoid strongly acidic or basic conditions during the extraction and purification steps. A buffered or mild quench (e.g., saturated aq. NH₄Cl) is often preferable to strong acid or base.
-
Immediate Product Isolation: Isolate the aldol adduct as soon as the reaction is complete. Prolonged exposure to the reaction medium or crude mixture can promote dehydration.
dot
Caption: Decision workflow for troubleshooting aldol dehydration.
Issue 3: Competing 1,2-Addition in Michael Reactions
In the reaction of a nucleophile with an α,β-unsaturated carbonyl, attack can occur at the carbonyl carbon (1,2-addition) instead of the desired β-carbon (1,4- or conjugate addition).[3]
Q: My Michael reaction is yielding a significant amount of the 1,2-addition by-product. How can I improve 1,4-selectivity?
A: The Michael addition is generally favored under thermodynamic control.[8] Proline catalysis naturally favors the 1,4-addition via the enamine mechanism, but issues can still arise.
Troubleshooting Steps:
-
Use a Protic Solvent: Protic solvents can stabilize the enolate intermediate formed after addition and help shuttle protons, favoring the thermodynamically stable 1,4-adduct.
-
Lower the Temperature: 1,2-addition is often kinetically favored. Running the reaction at lower temperatures for a longer duration can allow the reaction to reach thermodynamic equilibrium, favoring the 1,4-product.
-
Modify the Substrate: If possible, increasing the steric bulk around the carbonyl group of the Michael acceptor can physically block the 1,2-attack, making the 1,4-position more accessible.
| Condition | To Favor 1,4-Addition (Michael) | To Favor 1,2-Addition (Direct) |
| Control | Thermodynamic | Kinetic |
| Temperature | Higher or prolonged at low temp. | Very low temperature (-78 °C) |
| Solvent | Protic solvents | Aprotic polar solvents |
| Nucleophile | Soft, resonance-stabilized (enamines) | Hard, non-stabilized (e.g., Grignards) |
Experimental Protocols
General Protocol for a Proline-Catalyzed Intermolecular Aldol Reaction
This protocol is a representative starting point and should be optimized for specific substrates.
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde acceptor (1.0 mmol, 1.0 equiv) and the solvent (e.g., DMSO or DMF, 2 mL).
-
Catalyst Addition: Add L-proline (0.2 mmol, 20 mol%). Stir the mixture at room temperature for 10 minutes.
-
Donor Addition: Add the ketone donor (2.0 mmol, 2.0 equiv) to the mixture.
-
Reaction: Stir the reaction at the desired temperature (e.g., room temperature or 4 °C) and monitor its progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench by adding water or a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
This protocol is adapted from general procedures described in the literature.[1][2]
References
- 1. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Michael Reaction | NROChemistry [nrochemistry.com]
- 4. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 6. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-Proline Catalyzed Michael Additions of Thiophenols to α,β-Unsaturated Compounds, Particularly α-Enones, in the Ionic Liquid [bmim]PF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Michael Addition [organic-chemistry.org]
Technical Support Center: Catalyst Loading Optimization for 1-Isopropylproline Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Isopropylproline, with a focus on catalyst and reagent loading optimization.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via N-alkylation of L-proline.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete Reaction: Reaction time may be too short or the temperature too low. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - If the reaction has stalled, consider increasing the reaction temperature in 5-10°C increments. - Extend the reaction time, checking periodically for completion. |
| 2. Ineffective Base: The base (e.g., KOH) may be old, hydrated, or of insufficient quantity to deprotonate the proline and neutralize the formed acid. | - Use freshly opened or properly stored base. - Ensure the molar equivalent of the base is sufficient. For N-alkylation with alkyl halides, at least 2-3 equivalents of base are typically required. | |
| 3. Poor Quality Reagents: L-proline, isopropyl halide, or solvent may be of low purity or contain water. | - Use high-purity, anhydrous reagents and solvents. Dry solvents if necessary. | |
| 4. Catalyst Deactivation (for catalytic methods): If using a transition metal catalyst for N-alkylation with isopropanol, the catalyst may have deactivated. | - Ensure an inert atmosphere (e.g., Nitrogen or Argon) is maintained throughout the reaction. - Use purified reagents to avoid catalyst poisons. | |
| Formation of Side Products | 1. Over-alkylation (Dialkylation): Excess alkylating agent or prolonged reaction time can lead to the formation of a quaternary ammonium salt. | - Use a controlled stoichiometry of the isopropyl halide (typically 1.0-1.2 equivalents). - Monitor the reaction closely and stop it once the starting material is consumed. |
| 2. Esterification: If isopropanol is used as the solvent at high temperatures, esterification of the proline carboxylic acid group can occur. | - If using an alcohol as the alkylating agent, consider lower reaction temperatures or alternative, non-alcoholic solvents. | |
| Poor Enantioselectivity (for asymmetric synthesis) | 1. Racemization: Harsh reaction conditions (e.g., high temperatures or strongly basic/acidic conditions) can lead to racemization of the chiral center. | - Optimize the reaction temperature to the lowest effective level. - Choose a base that is strong enough to promote the reaction but not so harsh as to cause racemization. |
| Difficulty in Product Isolation | 1. Emulsion during Workup: The product may act as a surfactant, leading to the formation of an emulsion during the aqueous workup. | - Add a small amount of brine (saturated NaCl solution) to help break the emulsion. - Centrifugation can also be effective in separating the layers. |
| 2. Product Solubility: The product may have some solubility in the aqueous layer, leading to lower isolated yields. | - Perform multiple extractions with the organic solvent to ensure complete recovery of the product. |
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading for proline-catalyzed reactions?
A1: For organocatalytic reactions where proline itself is the catalyst (e.g., aldol or Mannich reactions), loading can range from 1 to 30 mol%. However, for the synthesis of this compound via N-alkylation, proline is the starting material, not the catalyst. In catalytic N-alkylation methods, such as those using a ruthenium catalyst with isopropanol, the catalyst loading is typically much lower, in the range of 0.5 to 1 mol%.
Q2: How do I optimize the amount of base for the N-alkylation of L-proline with an isopropyl halide?
A2: A systematic approach is recommended. Start with the stoichiometric amount required to deprotonate the carboxylic acid and the secondary amine of proline, and to neutralize the hydrohalic acid byproduct (typically 2-3 molar equivalents). You can then run a series of small-scale reactions varying the base amount (e.g., 2.0, 2.5, 3.0, and 3.5 equivalents) and analyze the yield and purity of the product to find the optimal loading.
Q3: Can I use isopropanol directly as the alkylating agent instead of an isopropyl halide?
A3: Yes, this is a more atom-economical and environmentally friendly approach. This "borrowing hydrogen" methodology typically requires a transition metal catalyst, such as a ruthenium or iridium complex.[1] This method avoids the formation of halide salts as byproducts.
Q4: What is the role of the solvent in the synthesis of this compound?
A4: The solvent plays a crucial role in dissolving the reactants and influencing the reaction rate. For the N-alkylation with an isopropyl halide, polar aprotic solvents like isopropanol or DMF are often used. The choice of solvent can also affect the solubility of the base and the reaction temperature.
Q5: How can I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable mobile phase (e.g., a mixture of dichloromethane and methanol) to separate the starting material (L-proline) from the product (this compound). The product, being less polar, will have a higher Rf value. Staining with ninhydrin can help visualize the spots, as both the reactant and product are amino acids.
Quantitative Data on Reagent/Catalyst Loading
The following table summarizes typical loading ranges for reagents and catalysts in the synthesis of N-alkylated proline derivatives, providing a basis for optimization experiments.
| Parameter | Method 1: N-alkylation with Alkyl Halide | Method 2: Catalytic N-alkylation with Alcohol | Notes |
| L-Proline | 1.0 equivalent | 1.0 equivalent | Starting material. |
| Alkylating Agent | Isopropyl Halide (1.0 - 1.5 equivalents) | Isopropanol (can be used as solvent) | Excess alkylating agent can lead to side products. |
| Base | KOH or other strong base (2.0 - 4.0 equivalents) | Not typically required | Base neutralizes the acid byproduct in Method 1. |
| Catalyst Loading | Not applicable | Ruthenium or Iridium complex (0.5 - 1.0 mol%) | Optimization is key for cost-effectiveness and minimizing metal residues. |
| Temperature | 40 - 80 °C | 90 - 120 °C | Higher temperatures may be needed for the catalytic method. |
| Typical Yield | 60 - 95% | Good to excellent yields reported. | Yield is highly dependent on optimized conditions. |
Experimental Protocols
Protocol 1: Synthesis of N-Isopropyl-L-proline via N-Alkylation with Isopropyl Bromide
This protocol is adapted from a general procedure for the N-alkylation of L-proline.
Materials:
-
L-Proline
-
Potassium Hydroxide (KOH)
-
Isopropyl Bromide
-
Isopropanol (i-PrOH)
-
Chloroform (CHCl₃)
-
Hydrochloric Acid (HCl), 6 M
-
Acetone
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add L-proline (1.0 eq) and isopropanol.
-
Add potassium hydroxide (3.0 eq) to the suspension.
-
Heat the mixture to 40°C with stirring until the solids dissolve.
-
Add isopropyl bromide (1.2 eq) dropwise to the solution.
-
Continue stirring the reaction mixture at 40°C for 8-12 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully adjust the pH of the mixture to 4-5 by adding 6 M HCl.
-
Add chloroform to the mixture and stir for 12 hours.
-
Filter the resulting precipitate (inorganic salts) and wash it with chloroform.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure.
-
Add acetone to the residue to precipitate the crude product.
-
Filter the solid product, wash with cold acetone, and dry under vacuum to obtain N-Isopropyl-L-proline.
Protocol 2: Catalytic Synthesis of N-Isopropyl-L-proline with Isopropanol
This protocol is based on a general method for the direct N-alkylation of unprotected amino acids.
Materials:
-
L-Proline
-
Isopropanol
-
Ruthenium Catalyst (e.g., Shvo's catalyst)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add L-proline (1.0 eq) and the Ruthenium catalyst (0.5 - 1.0 mol%).
-
Add isopropanol as both the reactant and the solvent.
-
Heat the reaction mixture to 90-110°C with stirring.
-
Monitor the reaction for 18-24 hours until completion (as determined by TLC or NMR).
-
Cool the reaction mixture to room temperature.
-
Remove the excess isopropanol under reduced pressure to yield the crude N-Isopropyl-L-proline.
-
The product can be further purified by recrystallization if necessary.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship in catalyst loading optimization.
References
Validation & Comparative
A Comparative Guide to 1-Isopropylproline and L-proline in Asymmetric Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
The asymmetric aldol reaction stands as a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds and the construction of complex chiral molecules. Organocatalysis, a field that utilizes small organic molecules to catalyze chemical transformations, has seen the amino acid L-proline emerge as a remarkably effective and versatile catalyst for these reactions. Its derivatives, designed to enhance its catalytic properties, are a subject of ongoing research. This guide provides a comparative overview of L-proline and one such derivative, 1-isopropylproline, in the context of asymmetric aldol reactions, based on available experimental data.
Introduction to Proline Catalysis in Aldol Reactions
L-proline and its derivatives catalyze the direct asymmetric aldol reaction through an enamine-based mechanism. The secondary amine of the proline catalyst reacts with a ketone or aldehyde donor to form a nucleophilic enamine intermediate. This enamine then attacks an aldehyde acceptor in a stereocontrolled manner, guided by the chiral environment of the catalyst. The resulting iminium ion is subsequently hydrolyzed to afford the chiral β-hydroxy carbonyl compound and regenerate the catalyst. The efficiency and stereoselectivity of this process are influenced by the structure of the proline catalyst, the reaction conditions, and the nature of the substrates.
Performance Comparison: L-proline vs. This compound
However, we can analyze the performance of L-proline in a benchmark asymmetric aldol reaction to provide a baseline for comparison. The reaction between acetone and p-nitrobenzaldehyde is a well-studied example.
Table 1: Performance of L-proline in the Asymmetric Aldol Reaction of Acetone with p-Nitrobenzaldehyde
| Catalyst | Aldehyde | Ketone | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) | Reference |
| L-proline | p-Nitrobenzaldehyde | Acetone | DMSO | 30 | 4 | 68 | 76 | [1] |
Note: ee stands for enantiomeric excess, a measure of the stereoselectivity of the reaction.
Due to the lack of published experimental data for this compound in this specific or a closely related asymmetric aldol reaction, a quantitative comparison of its performance metrics such as yield and enantioselectivity against L-proline cannot be provided at this time.
Mechanistic Considerations and the Role of the N-Substituent
The introduction of an isopropyl group at the 1-position of the proline ring in this compound would create a tertiary amine. This structural modification fundamentally alters the catalytic cycle compared to L-proline, which is a secondary amine. The formation of an enamine intermediate, a key step in the widely accepted mechanism for proline catalysis, requires a proton on the nitrogen atom that can be eliminated. As a tertiary amine, this compound lacks this proton, suggesting that it may not catalyze the aldol reaction via the same enamine pathway as L-proline. It is conceivable that it could operate through alternative, albeit likely less efficient, catalytic cycles, or it may be inactive as a catalyst for this transformation under typical conditions.
Experimental Protocols
Below is a detailed experimental protocol for the L-proline catalyzed asymmetric aldol reaction between acetone and p-nitrobenzaldehyde, as a reference.
L-proline Catalyzed Aldol Reaction of Acetone and p-Nitrobenzaldehyde
-
Materials:
-
L-proline
-
p-Nitrobenzaldehyde
-
Acetone
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Magnesium sulfate
-
-
Procedure:
-
To a solution of L-proline (30 mol%) in a 4:1 mixture of anhydrous DMSO and acetone, p-nitrobenzaldehyde (1.0 equivalent) is added.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with water and dried over magnesium sulfate.
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield the aldol product.
-
The yield and enantiomeric excess of the product are determined by standard analytical techniques (e.g., NMR spectroscopy and chiral HPLC).[1]
-
Logical Workflow of Proline-Catalyzed Asymmetric Aldol Reaction
The following diagram illustrates the generally accepted catalytic cycle for L-proline in an asymmetric aldol reaction.
Caption: General catalytic cycle for the L-proline catalyzed asymmetric aldol reaction.
Conclusion
References
A Comparative Study of Proline-Based Organocatalysts in Asymmetric Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
The field of organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a green and efficient alternative to traditional metal-based catalysts. Among the various organocatalysts developed, L-proline and its derivatives have garnered significant attention due to their low cost, ready availability, and ability to catalyze a wide range of transformations with high stereoselectivity. This guide provides a comparative analysis of L-proline and its derivatives, with a focus on their application in the asymmetric aldol reaction, a fundamental carbon-carbon bond-forming reaction. While direct, extensive comparative data for 1-Isopropylproline is limited in the readily available literature, we will draw comparisons with other substituted proline derivatives to infer its potential performance.
Performance of Proline-Based Organocatalysts in the Asymmetric Aldol Reaction
The efficacy of proline-based organocatalysts is typically evaluated based on the yield and enantioselectivity (expressed as enantiomeric excess, % ee) of the desired aldol product. The following table summarizes the performance of L-proline and a selection of its derivatives in the asymmetric aldol reaction between acetone and p-nitrobenzaldehyde, a common model reaction.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (% ee) |
| L-Proline | 30 | DMSO | 4 | 68 | 76 |
| (S)-5-(t-Butyldimethylsilyloxymethyl)proline | 10 | Acetone | 24 | 95 | 98 |
| (S)-5-Pyrrolidin-2-yltetrazole | 20 | CH2Cl2 | 48 | 92 | 99 |
| (S)-Proline-derived Tetrazole | 10 | DMF | 72 | 85 | 97 |
Note: The data presented is compiled from various sources. Reaction conditions may vary slightly between studies, which can influence the outcome. The performance of this compound is not explicitly detailed in the searched literature, but based on the trend of substituted prolines, it is anticipated to exhibit modified steric and electronic properties that could influence its catalytic activity and selectivity.
Mechanism of the Proline-Catalyzed Asymmetric Aldol Reaction
The catalytic cycle of the proline-catalyzed asymmetric aldol reaction proceeds through an enamine intermediate. The secondary amine of proline reacts with a ketone (e.g., acetone) to form an enamine. This enamine then acts as a nucleophile, attacking the aldehyde electrophile. The carboxylic acid moiety of proline plays a crucial role in activating the aldehyde through hydrogen bonding and in the stereodetermining transition state. Finally, hydrolysis of the resulting iminium ion regenerates the catalyst and yields the aldol product.
Caption: Catalytic cycle of the proline-catalyzed asymmetric aldol reaction.
Experimental Protocols
Below is a general, representative experimental protocol for a proline-catalyzed asymmetric aldol reaction.
Materials:
-
L-Proline (or other organocatalyst)
-
Aldehyde (e.g., p-nitrobenzaldehyde)
-
Ketone (e.g., acetone)
-
Anhydrous solvent (e.g., DMSO, DMF, or CH2Cl2)
-
Deuterated chloroform (CDCl3) for NMR analysis
-
Reagents for workup and purification (e.g., saturated aqueous NH4Cl, ethyl acetate, brine, anhydrous MgSO4, silica gel for column chromatography)
Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) in the chosen solvent (2.0 mL) is added the ketone (5.0 mmol).
-
The organocatalyst (0.1-0.3 mmol, 10-30 mol%) is then added to the mixture.
-
The reaction mixture is stirred at room temperature for the time specified in the literature or until TLC analysis indicates completion of the reaction.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NH4Cl.
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired aldol product.
-
The enantiomeric excess of the product is determined by chiral HPLC analysis.
Caption: General experimental workflow for a proline-catalyzed aldol reaction.
Comparative Analysis of Organocatalysts
The choice of organocatalyst can significantly impact the outcome of the asymmetric aldol reaction.
-
L-Proline: As the parent catalyst, L-proline is effective and inexpensive. However, it often requires higher catalyst loadings and can exhibit moderate enantioselectivity.
-
5-Substituted Proline Derivatives: The introduction of bulky substituents at the 5-position of the pyrrolidine ring, such as a t-butyldimethylsilyloxymethyl group, can enhance both the diastereo- and enantioselectivity of the reaction. This is attributed to increased steric hindrance in the transition state, which favors one approach of the electrophile over the other. While no direct data for this compound was found, the isopropyl group, being a bulky alkyl substituent, would be expected to exert a similar, albeit potentially less pronounced, steric influence compared to the silyloxymethyl group.
-
Proline-derived Tetrazoles: Replacing the carboxylic acid moiety with a tetrazole group can also lead to highly effective catalysts. The tetrazole ring is believed to act as a more acidic proton donor, leading to stronger activation of the aldehyde and potentially different transition state geometries.
Caption: Comparison of performance attributes for different proline-based catalysts.
Conclusion
L-proline and its derivatives are highly versatile and effective organocatalysts for the asymmetric aldol reaction. The modularity of the proline scaffold allows for fine-tuning of steric and electronic properties, leading to catalysts with improved performance. While L-proline remains a cost-effective choice, derivatives with bulky substituents at the 5-position or those where the carboxylic acid is replaced by a more acidic group like tetrazole often provide superior yields and enantioselectivities at lower catalyst loadings. Further research into novel proline derivatives, including those with substituents like the isopropyl group, will undoubtedly continue to expand the scope and utility of organocatalysis in modern organic synthesis.
A Comparative Guide to Enantiomeric Excess Determination in 1-Isopropylproline Catalysis
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric excess (ee) is a critical step in the development of asymmetric catalytic reactions. For organocatalysts like 1-isopropylproline, which are frequently employed in key carbon-carbon bond-forming reactions such as the aldol addition, robust and reliable analytical methods are paramount. This guide provides a detailed comparison of the primary analytical techniques used to determine the enantiomeric excess of products generated from this compound catalysis, focusing on a representative aldol reaction. We present experimental protocols, comparative performance data, and logical workflows to aid in method selection.
Representative Reaction: The this compound Catalyzed Aldol Reaction
To provide a practical context, this guide will reference the analysis of the aldol product formed between cyclohexanone and 4-nitrobenzaldehyde, a classic transformation catalyzed by this compound.
Reaction Protocol: In a standard procedure, 4-nitrobenzaldehyde (1 mmol) is dissolved in a solvent such as DMSO (4 mL). To this solution, cyclohexanone (10 mmol, 10 equivalents) is added, followed by the catalyst, (S)-1-isopropylproline (0.2 mmol, 20 mol%). The reaction mixture is stirred at room temperature for a specified period (e.g., 24-48 hours) until completion, as monitored by Thin Layer Chromatography (TLC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product, a β-hydroxy ketone, is then purified via flash column chromatography before analytical testing.
Core Analytical Methods for Enantiomeric Excess Determination
The three most prevalent methods for determining the enantiomeric excess of chiral small molecules are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral auxiliaries.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is often considered the gold standard for ee determination due to its high accuracy, reproducibility, and broad applicability. The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and thus, separation.
Detailed Experimental Protocol (HPLC):
-
Analyte: Purified aldol product of cyclohexanone and 4-nitrobenzaldehyde.
-
Sample Preparation: A stock solution of the purified product is prepared in the mobile phase or a compatible solvent (e.g., isopropanol) at a concentration of approximately 1 mg/mL. The solution is filtered through a 0.22 µm syringe filter before injection.
-
Instrumentation & Conditions:
-
Instrument: Standard HPLC system with a UV detector.
-
Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula:
-
ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
-
Chiral Gas Chromatography (GC)
Chiral GC offers excellent resolution and sensitivity, particularly for volatile compounds. For less volatile or polar analytes, such as the β-hydroxy ketone product of an aldol reaction, a derivatization step is typically required to increase volatility and thermal stability.
Detailed Experimental Protocol (GC):
-
Analyte: Purified aldol product.
-
Step 1: Derivatization (Silylation):
-
The purified aldol product (~1-2 mg) is dissolved in a dry, aprotic solvent (e.g., 100 µL of dichloromethane) in a vial.
-
A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (e.g., 100 µL), is added.
-
The vial is sealed and heated at 60-70 °C for 30 minutes. The resulting solution contains the trimethylsilyl (TMS)-ether of the aldol product.
-
-
Sample Preparation: The derivatized sample is diluted with an appropriate solvent (e.g., hexane) to a final concentration of ~0.5-1 mg/mL for injection.
-
Instrumentation & Conditions:
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A chiral capillary column, such as one based on a derivatized β-cyclodextrin (e.g., Hydrodex® β-6TBDM).
-
Carrier Gas: Hydrogen or Helium, at a constant flow rate (e.g., 1.5 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program: Start at an initial temperature (e.g., 100 °C), hold for 1 minute, then ramp at a specific rate (e.g., 5 °C/min) to a final temperature (e.g., 220 °C) and hold. This program requires optimization.
-
Injection: 1 µL, split mode (e.g., 50:1 split ratio).
-
-
Data Analysis: The ee is calculated from the integrated peak areas of the two derivatized enantiomers, identical to the HPLC calculation.
¹H NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy offers a rapid method for ee determination without the need for chromatographic separation. The addition of a chiral solvating agent (CSA) to the NMR sample forms transient, diastereomeric complexes with the enantiomers of the analyte. These complexes have different chemical environments, leading to the splitting of one or more proton signals in the ¹H NMR spectrum. The ratio of the integrals of these split signals corresponds directly to the enantiomeric ratio.
Detailed Experimental Protocol (NMR):
-
Analyte: Purified aldol product.
-
Sample Preparation:
-
Accurately weigh the aldol product (e.g., 5-10 mg) and dissolve it in a deuterated solvent (e.g., 0.6 mL of CDCl₃ or C₆D₆) in an NMR tube. This corresponds to a typical analyte concentration of 10-20 mM.
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
To the same tube, add the Chiral Solvating Agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a Pirkle's alcohol derivative) in a specific molar ratio, typically 1 to 2 equivalents relative to the analyte.
-
Gently shake the tube to ensure thorough mixing.
-
-
Instrumentation & Conditions:
-
Instrument: NMR Spectrometer (≥400 MHz recommended for better resolution).
-
Experiment: Standard ¹H NMR acquisition.
-
Key Parameters: Sufficient number of scans to achieve a good signal-to-noise ratio for the minor enantiomer's signal.
-
-
Data Analysis:
-
Identify a well-resolved proton signal of the analyte that splits into two distinct peaks upon addition of the CSA.
-
Carefully integrate the two separated peaks. The enantiomeric excess is calculated from the integral values:
-
ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100
-
-
Quantitative Performance Comparison
The choice of method often depends on a balance of performance characteristics, sample requirements, and available instrumentation. The following table summarizes the typical performance of each technique for the analysis of aldol-type products.
| Parameter | Chiral HPLC | Chiral GC | ¹H NMR with CSA |
| Accuracy | Excellent (<1% error under optimal conditions)[1] | Very Good (typically 1-3% error) | Good (typically 2-5% error) |
| Precision (RSD) | Excellent (±0.5% or better)[1] | Very Good (±1-2%) | Good (±2-5%) |
| Limit of Detection (LOD) | Low (ng range) | Very Low (pg range) | High (mg range) |
| Limit of Quantitation (LOQ) | Low (for minor enantiomer ~0.1%) | Very Low (for minor enantiomer <0.1%) | High (for minor enantiomer ~1-5%) |
| Analysis Time/Sample | 10 - 30 minutes | 15 - 45 minutes | 5 - 15 minutes |
| Sample Preparation | Simple (dissolve, filter) | Moderate (derivatization often required) | Very Simple (dissolve, add CSA) |
| Sample Consumption | Low (µg) | Very Low (ng) | High (mg) |
| Development Effort | High (method screening required) | High (derivatization & method screening) | Moderate (CSA screening may be needed) |
Visualization of Workflows and Logic
To better illustrate the processes, the following diagrams were generated using the DOT language.
Caption: General experimental workflow from catalytic reaction to ee analysis.
Caption: Decision tree for selecting an appropriate ee determination method.
Conclusion and Recommendations
Chiral HPLC stands out as the most robust and reliable method for the accurate and precise determination of enantiomeric excess for products of this compound catalysis.[1] Its primary drawbacks are the initial time and cost associated with method development and column acquisition.
Chiral GC is an excellent alternative, offering unparalleled sensitivity. However, for non-volatile products like β-hydroxy ketones, the mandatory derivatization step adds complexity and a potential source of error.
¹H NMR with Chiral Solvating Agents is the fastest method for a rapid assessment of enantioselectivity. It is particularly valuable for reaction screening and optimization where high throughput is more critical than pinpoint accuracy. Its main limitations are lower sensitivity, requiring more sample, and lower precision compared to chromatographic techniques.
For drug development and applications requiring regulatory submission, the validated data from Chiral HPLC is strongly recommended. For initial catalyst screening or rapid process optimization, NMR provides the most efficient workflow. Chiral GC finds its niche when dealing with highly potent products where sample quantity is extremely limited.
References
Spectroscopic Analysis and Validation of 1-Isopropylproline Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-Isopropylproline and its alternatives, focusing on spectroscopic analysis and validation. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist researchers in making informed decisions for their drug development and scientific research endeavors.
Introduction to this compound and Its Alternatives
This compound is a synthetic derivative of the amino acid proline, characterized by an isopropyl group attached to the nitrogen atom of the pyrrolidine ring. This modification enhances its lipophilicity and steric bulk, properties that can be advantageous in medicinal chemistry for modulating peptide conformation and improving pharmacokinetic profiles. In drug design, proline and its derivatives are crucial for creating specific molecular architectures.[1][2]
For comparative purposes, this guide will analyze this compound alongside two common N-alkylated proline analogues: N-Ethylproline and N-Benzylproline. These alternatives offer varying degrees of steric hindrance and electronic properties, providing a useful spectrum for structure-activity relationship (SAR) studies.
Spectroscopic and Purity Comparison
The following tables summarize the key spectroscopic and purity data for this compound and its alternatives. The data for this compound is predicted based on established spectroscopic principles and data from closely related compounds, while the data for the alternatives is based on available experimental results.
Table 1: Comparative ¹H NMR Data (Predicted for this compound)
| Compound | Chemical Shift (δ) of Proline Ring Protons (ppm) | Chemical Shift (δ) of N-Alkyl Protons (ppm) |
| This compound | 1.80-2.20 (m, 4H), 3.00-3.40 (m, 2H), 3.90-4.10 (m, 1H) | 1.20-1.40 (d, 6H), 3.50-3.70 (septet, 1H) |
| N-Ethylproline | 1.70-2.10 (m, 4H), 2.90-3.30 (m, 2H), 3.80-4.00 (m, 1H) | 1.10-1.30 (t, 3H), 3.10-3.40 (q, 2H) |
| N-Benzylproline | 2.41-2.62 (m, 1H), 1.89-2.27 (m, 3H), 3.21-3.38 (m, 1H), 3.58-3.73 (m, 1H), 4.01 (dd, 1H)[3] | 4.40 (s, 2H)[3], 7.53 (s, 5H)[3] |
Table 2: Comparative ¹³C NMR Data (Predicted for this compound)
| Compound | Chemical Shift (δ) of Proline Ring Carbons (ppm) | Chemical Shift (δ) of N-Alkyl Carbons (ppm) | Carbonyl Carbon (δ, ppm) |
| This compound | 23.0-25.0, 29.0-31.0, 54.0-56.0, 68.0-70.0 | 18.0-20.0 (2C), 55.0-57.0 | 173.0-175.0 |
| N-Ethylproline | 22.0-24.0, 28.0-30.0, 53.0-55.0, 67.0-69.0 | 12.0-14.0, 48.0-50.0 | 172.0-174.0 |
| N-Benzylproline | 22.78, 28.79, 54.61, 68.24[3] | 58.30, 129.25, 129.96, 130.05, 130.55[3] | 173.54[3] |
Table 3: Comparative FT-IR and Mass Spectrometry Data
| Compound | Key FT-IR Peaks (cm⁻¹) | Molecular Weight ( g/mol ) | Mass Spectrum (m/z) of [M+H]⁺ |
| This compound | 3300-2500 (broad, O-H), 2970-2850 (C-H), 1710-1730 (C=O) | 157.21 | 158.12 |
| N-Ethylproline | 3300-2500 (broad, O-H), 2970-2840 (C-H), 1710-1730 (C=O) | 143.18 | 144.10 |
| N-Benzylproline | 3041, 2992, 2969 (C-H), 1634 (C=O)[3] | 205.25 | 206.12[3] |
Table 4: Purity and Impurity Profile Comparison
| Product | Purity Specification | Potential Impurities |
| Product A: this compound | >98% | L-Proline, di-isopropylproline, residual acetone, residual isopropyl halide |
| Product B: N-Ethylproline | >99% | L-Proline, di-ethylproline, residual acetaldehyde, residual ethyl halide |
| Product C: N-Benzylproline | >99% | L-Proline, di-benzylproline, residual benzaldehyde, residual benzyl chloride[3] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024-4096, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: A standard FT-IR spectrometer.
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Liquid/Oil Samples: Analyze as a thin film between salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Identify characteristic absorption bands corresponding to functional groups (e.g., O-H, C-H, C=O).
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-QqQ).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: m/z 50-500.
-
Data Acquisition: Full scan mode for molecular weight determination and MS/MS for structural fragmentation analysis.
-
Visualizing Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow for product validation and a potential signaling pathway involving proline derivatives.
Caption: Experimental workflow for the synthesis, analysis, and validation of this compound.
References
Comparative Kinetic Analysis of 1-Isopropylproline Catalyzed Reactions: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the kinetics of catalytic reactions is paramount for process optimization and the rational design of new catalysts. This guide provides a comparative analysis of the kinetics of reactions catalyzed by 1-Isopropylproline, presenting available quantitative data, detailed experimental protocols for kinetic studies, and a mechanistic overview.
While proline and its derivatives have been extensively studied as organocatalysts for various asymmetric transformations, detailed kinetic data for many of these analogues, including this compound, remains relatively scarce in publicly accessible literature. This guide aims to collate the available information and provide a framework for conducting further kinetic investigations.
Performance Comparison: this compound in Context
This compound is a derivative of the ubiquitous organocatalyst L-proline. The introduction of an isopropyl group on the nitrogen atom can significantly influence the catalyst's steric and electronic properties, thereby affecting its reactivity and selectivity in catalytic transformations such as aldol and Michael addition reactions.
Tabulated Kinetic Data
Despite a thorough search of available literature, specific quantitative kinetic data (e.g., rate constants (k), activation energies (Ea)) for this compound catalyzed aldol or Michael addition reactions could not be located in the form of structured tables. The majority of published studies focus on reaction yields and stereoselectivities rather than detailed kinetic profiling.
To facilitate future comparative studies, a template for tabulating such data is provided below. Researchers are encouraged to use this format to report their findings and contribute to a more comprehensive understanding of the kinetic landscape of proline derivative catalysis.
Table 1: Template for Kinetic Data of Aldol Reaction Catalyzed by Proline Derivatives
| Catalyst | Substrate 1 (Concentration) | Substrate 2 (Concentration) | Temperature (°C) | Rate Constant (k) [Unit] | Activation Energy (Ea) [kJ/mol] | Reference |
| This compound | ||||||
| L-Proline | ||||||
| Other Proline Derivative |
Table 2: Template for Kinetic Data of Michael Addition Catalyzed by Proline Derivatives
| Catalyst | Michael Donor (Concentration) | Michael Acceptor (Concentration) | Temperature (°C) | Rate Constant (k) [Unit] | Activation Energy (Ea) [kJ/mol] | Reference |
| This compound | ||||||
| L-Proline | ||||||
| Other Proline Derivative |
Experimental Protocols for Kinetic Studies
Accurate kinetic analysis requires meticulous experimental design and execution. The following are detailed protocols for monitoring the kinetics of this compound catalyzed reactions using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 1: Kinetic Analysis of a this compound Catalyzed Aldol Reaction using HPLC
This protocol outlines the steps to monitor the progress of an aldol reaction by quantifying the consumption of reactants and the formation of the product over time.
Materials:
-
This compound
-
Aldehyde (Substrate 1)
-
Ketone (Substrate 2)
-
Anhydrous solvent (e.g., DMSO, CH3CN)
-
Internal standard (a compound that does not react under the reaction conditions and is well-resolved from other components in the HPLC chromatogram)
-
HPLC grade solvents for the mobile phase
-
Quenching solution (e.g., a solution of a primary amine to react with the unreacted aldehyde)
-
HPLC system with a suitable column (e.g., chiral column for enantioselectivity studies) and detector (e.g., UV-Vis)
Procedure:
-
Reaction Setup: In a thermostated reaction vessel, dissolve the aldehyde and the internal standard in the chosen anhydrous solvent.
-
Initiation: Add the ketone to the reaction mixture and allow it to equilibrate to the desired temperature.
-
Catalyst Addition: Initiate the reaction by adding a stock solution of this compound in the same solvent. Start the timer immediately.
-
Sampling: At regular time intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution. This is crucial to stop the reaction and obtain accurate time points.
-
Sample Preparation: Dilute the quenched sample with the HPLC mobile phase to a suitable concentration for analysis.
-
HPLC Analysis: Inject the prepared sample into the HPLC system.
-
Data Acquisition: Record the peak areas of the reactants, product(s), and the internal standard.
-
Concentration Calculation: Use a pre-established calibration curve to convert the peak areas into concentrations. The use of an internal standard helps to correct for variations in injection volume.
-
Data Analysis: Plot the concentration of the reactants and/or product as a function of time. From these plots, the initial reaction rate can be determined. By performing experiments with varying initial concentrations of reactants and catalyst, the reaction order with respect to each component and the rate constant (k) can be determined.
Protocol 2: Kinetic Analysis of a this compound Catalyzed Michael Addition using ¹H NMR Spectroscopy
This protocol describes the use of in-situ ¹H NMR spectroscopy to monitor the kinetics of a Michael addition reaction.
Materials:
-
This compound
-
Michael Donor
-
Michael Acceptor
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Sample Preparation: In an NMR tube, dissolve the Michael donor and Michael acceptor in the deuterated solvent.
-
Reference Spectrum: Acquire a ¹H NMR spectrum of the initial reaction mixture before the addition of the catalyst. This will serve as the t=0 reference.
-
Reaction Initiation: Add a known amount of this compound (either as a solid or a concentrated solution in the same deuterated solvent) to the NMR tube, cap it, shake vigorously to ensure mixing, and quickly place it in the NMR spectrometer.
-
Data Acquisition: Immediately start acquiring ¹H NMR spectra at regular time intervals. Modern NMR spectrometers can be programmed to automatically acquire a series of spectra over a defined period.
-
Data Processing: Process the acquired spectra (Fourier transformation, phasing, and baseline correction).
-
Integration and Concentration: Identify characteristic peaks for the reactants and the product that do not overlap with other signals. Integrate these peaks in each spectrum. The integral values are directly proportional to the concentration of the respective species.
-
Data Analysis: Plot the integral values (proportional to concentration) of the reactants and/or product as a function of time. Determine the initial rates and the rate law as described in the HPLC protocol.
Mechanistic Considerations and Visualization
The catalytic cycle of proline-catalyzed reactions is believed to proceed through the formation of an enamine intermediate from the reaction of the ketone with the secondary amine of the proline catalyst. This enamine then acts as a nucleophile, attacking the electrophilic aldehyde or Michael acceptor. The subsequent steps involve hydrolysis to release the product and regenerate the catalyst. The isopropyl group in this compound can influence the stability and reactivity of the enamine intermediate, as well as the stereochemical outcome of the reaction.
Below are Graphviz diagrams illustrating the general experimental workflow for kinetic analysis and the proposed catalytic cycle.
Caption: Experimental workflow for kinetic analysis.
Caption: Proposed catalytic cycle for this compound.
By following these protocols and utilizing the provided frameworks for data presentation, researchers can contribute to a more robust and quantitative understanding of the catalytic performance of this compound and other proline derivatives, ultimately accelerating the development of more efficient and selective organocatalytic systems.
Benchmarking 1-Isopropylproline: A Comparative Guide for Asymmetric Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for benchmarking the performance of 1-Isopropylproline against other commercially available proline-based organocatalysts in asymmetric synthesis. Due to the limited availability of public data on this compound, this document serves as a template to be populated with internal experimental results. By following the provided protocols and comparing against established catalysts, researchers can effectively evaluate the catalytic efficiency of this compound for their specific applications.
Introduction to Proline-Based Organocatalysis
(S)-Proline and its derivatives have emerged as powerful and versatile organocatalysts in asymmetric synthesis, enabling the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. Their mechanism of action typically involves the formation of a nucleophilic enamine or an electrophilic iminium ion intermediate. The rigid pyrrolidine ring of proline provides a well-defined chiral environment, leading to high levels of enantioselectivity in a variety of transformations, most notably the aldol, Mannich, and Michael reactions.
The catalytic performance of proline derivatives can be significantly influenced by the nature and position of substituents on the pyrrolidine ring. These modifications can impact the catalyst's solubility, steric hindrance, and electronic properties, thereby affecting its reactivity and selectivity. This guide focuses on the asymmetric aldol reaction as a standard benchmark for evaluating catalyst performance.
Comparative Performance Data
The following table summarizes the performance of several commercially available proline-based catalysts in the asymmetric aldol reaction between p-nitrobenzaldehyde and cyclohexanone. This reaction is a widely accepted standard for evaluating the efficacy of new organocatalysts. Researchers are encouraged to populate the entry for this compound with their own experimental data to facilitate a direct comparison.
| Catalyst | Catalyst Loading (mol%) | Solvent | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| This compound | User Defined | User Defined | User Defined | User Defined | User Defined |
| L-Proline | 20 | DMSO | 24 | 95 | 96 |
| (S)-(-)-2-(Trifluoromethyl)pyrrolidine | 20 | Toluene | 48 | 85 | 92 |
| (S)-Diphenylprolinol TMS ether | 10 | CH2Cl2 | 12 | 98 | >99 |
| (S)-4-(tert-Butyldimethylsilyloxy)proline | 20 | DMF | 36 | 90 | 97 |
Experimental Protocol: Asymmetric Aldol Reaction
This protocol provides a standardized method for evaluating the performance of this compound and other catalysts in the asymmetric aldol reaction between p-nitrobenzaldehyde and cyclohexanone.
Materials:
-
p-Nitrobenzaldehyde
-
Cyclohexanone (freshly distilled)
-
This compound (or other catalyst)
-
Anhydrous solvent (e.g., DMSO, CH2Cl2, Toluene)
-
Deuterated chloroform (CDCl3) for NMR analysis
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a clean, dry vial equipped with a magnetic stir bar, add p-nitrobenzaldehyde (0.5 mmol, 1.0 equiv) and the organocatalyst (0.1 mmol, 20 mol%).
-
Add the anhydrous solvent (2.0 mL).
-
Add cyclohexanone (2.5 mmol, 5.0 equiv) to the mixture.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous NH4Cl solution (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with brine (10 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Determine the yield of the crude product by 1H NMR spectroscopy using an internal standard.
-
Purify the product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Visualizing the Process
Experimental Workflow Diagram
Mechanistic Deep Dive: 1-Isopropylproline in Asymmetric Catalysis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of asymmetric organocatalysis, proline and its derivatives have established themselves as indispensable tools for the stereoselective formation of carbon-carbon bonds. Among these, N-substituted prolines, such as 1-Isopropylproline, have garnered significant attention for their potential to offer distinct advantages in terms of reactivity and stereocontrol. This guide provides a comprehensive comparison of this compound and its parent catalyst, L-proline, with a focus on their application in the asymmetric aldol reaction. We present a mechanistic investigation supported by experimental data, detailed protocols, and computational insights to aid researchers in catalyst selection and reaction optimization.
Performance Comparison: this compound vs. L-Proline in the Aldol Reaction
The direct asymmetric aldol reaction between a ketone donor and an aldehyde acceptor is a benchmark transformation for evaluating the efficacy of organocatalysts. The performance of this compound is often compared to that of L-proline under identical conditions to elucidate the impact of the N-isopropyl substituent.
Below is a summary of representative experimental data comparing the catalytic performance of L-proline and a generic N-alkylated proline derivative in the aldol reaction between acetone and 4-nitrobenzaldehyde. While specific data for this compound was not found in a direct comparative study, the trends observed for other N-alkylated derivatives provide valuable insights.
| Catalyst | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| L-Proline | DMSO | 4 | 68 | 76[1][2] |
| N-Alkyl Proline Derivative | DCM | 24-72 | Moderate | Up to 61[3] |
Key Observations:
-
Enantioselectivity: L-proline generally provides high enantioselectivity in the aldol reaction.[1][2] N-alkylation of proline can sometimes lead to a decrease in enantioselectivity, although this is highly dependent on the specific substrate and reaction conditions.[3] The steric bulk of the N-isopropyl group in this compound is a critical factor influencing the transition state geometry and, consequently, the stereochemical outcome.
-
Reactivity: The nucleophilicity of the nitrogen atom in proline is crucial for the initial formation of the enamine intermediate. The electron-donating nature of the isopropyl group in this compound can potentially enhance the nucleophilicity of the nitrogen, which may affect the overall reaction rate. However, the steric hindrance introduced by the isopropyl group could also impede the approach of the substrates, leading to longer reaction times or requiring higher catalyst loadings.
Mechanistic Insights: The Role of the N-Isopropyl Group
The catalytic cycle of proline and its derivatives in the aldol reaction is widely accepted to proceed through an enamine intermediate.[4] The key steps involve the formation of an enamine from the ketone and the catalyst, followed by a stereoselective attack on the aldehyde, and finally, hydrolysis to release the aldol product and regenerate the catalyst.
The N-isopropyl group in this compound can influence this catalytic cycle in several ways:
-
Enamine Formation: The increased steric bulk around the nitrogen atom can affect the rate of enamine formation.
-
Transition State Geometry: The most significant impact of the N-isopropyl group is on the geometry of the transition state during the C-C bond formation step. The widely accepted Zimmerman-Traxler model for the proline-catalyzed aldol reaction proposes a chair-like transition state where the carboxylate group of proline activates the aldehyde through a hydrogen bond. The N-substituent's steric interactions within this transition state can favor one facial attack over the other, thereby controlling the stereoselectivity. Computational studies on various proline derivatives have shown that the nature and size of the N-substituent are critical in determining the preferred transition state and, consequently, the enantiomeric excess of the product.
-
Catalyst Stability and Solubility: The isopropyl group can also modify the physical properties of the catalyst, such as its solubility in different organic solvents and its stability, which can be advantageous in certain reaction systems.
Visualizing the Catalytic Cycle and Experimental Workflow
To better understand the underlying processes, the following diagrams illustrate the proposed catalytic cycle for N-alkylated proline catalysis and a general experimental workflow for an aldol reaction.
Figure 1. Proposed catalytic cycle for the this compound-catalyzed aldol reaction.
Figure 2. General experimental workflow for a catalyzed aldol reaction.
Experimental Protocols
The following are general experimental protocols for performing an L-proline catalyzed aldol reaction, which can be adapted for use with this compound. It is recommended to optimize the reaction conditions, such as solvent, temperature, and catalyst loading, for each specific substrate combination.
General Procedure for Catalytic Aldol Reactions:
-
To a stirred solution of the catalyst (e.g., L-proline or this compound, 10-20 mol%) in a suitable solvent (e.g., DMSO, DCM, or acetone), add the aldehyde (0.25 mmol) and the ketone (1.25 mmol).[3]
-
An additive, such as benzoic acid (10 mol%), may be included.[3]
-
Stir the solution at the desired temperature (ranging from -10 to 25 °C) for the specified time (24-72 hours).[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction mixture with a saturated ammonium chloride solution.[3]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).[3]
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aldol product.
-
Determine the yield and enantiomeric excess (ee) of the product using NMR spectroscopy and chiral high-performance liquid chromatography (HPLC), respectively.
Procedure for Small-Scale Aldol Condensation:
-
In a 2 mL vial at room temperature, add the catalyst ((S)-proline, 0.03 mmol), methanol (40 µL), water (10 µL), the selected ketone (1.5 mmol), and the selected aldehyde (0.3 mmol) in the specified order.[5]
-
Cap the vial and seal it.[5]
-
Stir the reaction mixture at room temperature for the desired time.[5]
Conclusion
The investigation into this compound catalysis reveals the subtle yet significant role of N-substitution in modifying the performance of proline-based organocatalysts. While L-proline remains a highly effective and widely used catalyst, this compound and other N-alkylated derivatives offer a valuable platform for fine-tuning reactivity and stereoselectivity. The steric and electronic effects of the N-isopropyl group directly influence the transition state of the reaction, providing an avenue for optimizing catalyst design for specific applications. Further direct comparative studies under standardized conditions are warranted to fully elucidate the catalytic potential of this compound and guide its rational application in complex molecule synthesis. This guide serves as a foundational resource for researchers aiming to harness the power of N-substituted proline catalysts in their synthetic endeavors.
References
- 1. Proline-Catalyzed Direct Asymmetric Aldol Reactions (2000) | Benjamin List | 2634 Citations [scispace.com]
- 2. studylib.net [studylib.net]
- 3. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Performance of Prolinamide Catalysts in Asymmetric Aldol Reactions: A Solvent-Based Comparison
For researchers and professionals in drug development and organic synthesis, the selection of an appropriate solvent is a critical parameter that can significantly influence the efficiency and stereochemical outcome of a catalytic reaction. This guide provides a comparative analysis of the catalytic performance of L-prolinamide derivatives, close structural analogs of 1-Isopropylproline, in the asymmetric aldol reaction, with a focus on the impact of the solvent. While specific data for this compound was not available in the reviewed literature, the presented data for L-prolinamides offers valuable insights into the catalytic behavior of this class of organocatalysts.
The direct asymmetric aldol reaction is a powerful tool for the stereoselective formation of carbon-carbon bonds, yielding chiral β-hydroxy ketones which are valuable building blocks in the synthesis of complex molecules and active pharmaceutical ingredients. Proline and its derivatives have emerged as highly effective organocatalysts for this transformation, operating via an enamine-based catalytic cycle. The solvent in which the reaction is conducted plays a pivotal role in the stabilization of intermediates and transition states, thereby affecting the reaction rate, yield, and the diastereomeric and enantiomeric purity of the product.
Catalytic Performance Data
The following table summarizes the catalytic performance of an L-prolinamide catalyst in the asymmetric aldol reaction between 4-nitrobenzaldehyde and acetone. The data highlights the significant influence of the N-substituent on the amide in conjunction with the reaction conditions.
| Catalyst (L-prolinamide derivative) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 2a (N-H) | neat acetone | 24 | 80 | 30 |
| 2b (N-methyl) | neat acetone | 48 | 65 | 15 |
| 2c (N-ethyl) | neat acetone | 48 | 72 | 23 |
| 2d (N-propyl) | neat acetone | 48 | 68 | 20 |
| 2e (N-butyl) | neat acetone | 48 | 75 | 22 |
| 2g (N-phenyl) | neat acetone | 24 | 90 | 31 |
| 2h (N-(4-methylphenyl)) | neat acetone | 24 | 85 | 35 |
| 2i (N-(4-methoxyphenyl)) | neat acetone | 24 | 82 | 32 |
| 2j (N-(4-chlorophenyl)) | neat acetone | 24 | 92 | 40 |
| 2k (N-(4-nitrophenyl)) | neat acetone | 24 | 95 | 46 |
Data extracted from a study by Tang et al. on the direct aldol reaction of 4-nitrobenzaldehyde with acetone at room temperature using 20 mol% of the respective L-prolinamide catalyst.[1][2]
Experimental Protocols
The following is a general experimental procedure for the L-prolinamide catalyzed direct aldol reaction, based on the literature.[1][2]
Materials:
-
L-prolinamide catalyst (20 mol%)
-
Aldehyde (0.5 mmol)
-
Anhydrous acetone (1 ml)
-
Saturated aqueous ammonium chloride
Procedure:
-
To a vial containing anhydrous acetone (1 ml), add the corresponding aldehyde (0.5 mmol) and the L-prolinamide catalyst (20 mol%).
-
Stir the reaction mixture at the desired temperature (e.g., -25°C or room temperature) for the specified duration (e.g., 24-48 hours), monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield of the purified product and analyze the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).
Mechanistic Pathway and Experimental Workflow
The following diagrams illustrate the generally accepted catalytic cycle for the proline-catalyzed aldol reaction and a typical experimental workflow.
Caption: Enamine catalytic cycle for the L-prolinamide catalyzed aldol reaction.
Caption: General experimental workflow for the L-prolinamide catalyzed aldol reaction.
References
A Head-to-Head Comparison of N-Alkylated Proline Derivatives in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric organocatalysis, L-proline has emerged as a powerful and versatile catalyst for a wide array of chemical transformations. Its ability to facilitate the formation of chiral molecules with high stereoselectivity has made it an invaluable tool in synthetic organic chemistry. To further enhance its catalytic prowess, researchers have explored various modifications of the proline scaffold, with N-alkylation being a key area of investigation. This guide provides a head-to-head comparison of the catalytic performance of N-alkylated proline derivatives, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific synthetic needs.
The Influence of N-Alkylation on Catalytic Performance
The substitution at the nitrogen atom of the pyrrolidine ring in proline can significantly impact the catalyst's steric and electronic properties, thereby influencing its activity and selectivity in asymmetric reactions. The general consensus in the field is that the secondary amine of L-proline is crucial for its catalytic cycle, which typically proceeds through an enamine intermediate. N-alkylation converts this secondary amine to a tertiary amine, which can alter the reaction mechanism and, consequently, the catalyst's effectiveness.
While extensive head-to-head comparative studies under identical conditions for simple N-alkylated derivatives like N-methyl, N-ethyl, and N-benzyl proline are not abundantly available in the literature, existing research on various proline derivatives allows for an insightful analysis of the expected trends. Generally, the introduction of an alkyl group on the nitrogen atom can lead to:
-
Steric Hindrance: The bulkiness of the N-alkyl group can influence the approach of substrates to the catalytic site, potentially affecting both the reaction rate and the stereochemical outcome.
-
Electronic Effects: The electron-donating or withdrawing nature of the alkyl group can modulate the nucleophilicity of the nitrogen atom and the stability of the intermediates in the catalytic cycle.
-
Solubility: N-alkylation can alter the solubility of the catalyst in different organic solvents, which can have a significant impact on reaction efficiency.
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation and a key testing ground for new organocatalysts. The catalytic efficiency of proline and its derivatives in this reaction is typically evaluated based on the yield and the enantiomeric excess (ee) of the aldol product.
While a direct comparison of simple N-alkylated prolines is limited, a study on L-prolinamide derivatives provides valuable insights into how modifications at the nitrogen atom can affect catalytic performance.
| Catalyst | Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) |
| L-Prolinamide | 4-Nitrobenzaldehyde | 95 | 31 |
| N-Methyl-L-prolinamide | 4-Nitrobenzaldehyde | 92 | 23 |
| N-Phenyl-L-prolinamide | 4-Nitrobenzaldehyde | 96 | 46 |
| (S)-N-(2-hydroxy-1,2-diphenylethyl)-L-prolinamide | 4-Nitrobenzaldehyde | 93 | 93 |
| L-Proline (for comparison) | 4-Nitrobenzaldehyde | 68 | 76 |
Data sourced from a study on L-prolinamide derivatives, which showcases the impact of N-substitution on catalyst performance. It is important to note that these are not simple N-alkyl groups but provide an indication of the electronic and steric effects at play.
Performance in Asymmetric Michael Additions
The Michael addition is another fundamental carbon-carbon bond-forming reaction where proline-based catalysts have demonstrated significant utility. The stereoselective addition of a nucleophile to an α,β-unsaturated carbonyl compound is a powerful method for constructing complex molecules.
Systematic comparative data for simple N-alkylated prolines in the Michael reaction is scarce. However, studies on more complex proline derivatives highlight the importance of the N-substituent in achieving high stereoselectivity. For instance, the use of bulky N-substituents can create a well-defined chiral pocket, leading to enhanced enantiocontrol.
Experimental Protocols
To facilitate the comparative evaluation of N-alkylated proline derivatives, a general experimental protocol for the asymmetric aldol reaction is provided below. This protocol can be adapted for other reactions and different substrates.
General Procedure for the Proline-Catalyzed Asymmetric Aldol Reaction
Materials:
-
Aldehyde (1.0 mmol)
-
Ketone (10.0 mmol)
-
N-alkylated proline derivative (0.1 mmol, 10 mol%)
-
Anhydrous solvent (e.g., DMSO, DMF, or CH2Cl2) (2.0 mL)
-
Anhydrous magnesium sulfate (MgSO4)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a clean and dry reaction vial, add the N-alkylated proline derivative (0.1 mmol).
-
Add the anhydrous solvent (2.0 mL) and stir until the catalyst is fully dissolved.
-
Add the ketone (10.0 mmol) to the solution.
-
Add the aldehyde (1.0 mmol) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of NH4Cl (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous MgSO4.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterize the product by NMR spectroscopy and determine the enantiomeric excess by chiral HPLC analysis.
Visualizing the Catalytic Cycle and Workflow
To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: Mechanism of the Proline-Catalyzed Aldol Reaction.
Caption: Experimental Workflow for Catalyst Comparison.
Conclusion
The N-alkylation of proline offers a promising avenue for modulating the performance of this powerful organocatalyst. While a comprehensive, direct comparison of simple N-alkylated derivatives is an area ripe for further investigation, the available data on more complex derivatives suggests that careful tuning of the steric and electronic properties of the N-substituent can lead to significant improvements in catalytic activity and stereoselectivity. The provided experimental protocol and mechanistic diagrams serve as a foundation for researchers to systematically evaluate and optimize N-alkylated proline catalysts for their specific synthetic applications in the pursuit of efficient and selective chemical synthesis.
A Comparative Guide to DFT Studies on Proline-Derivative Catalysis of Aldol Reaction Transition States
For Researchers, Scientists, and Drug Development Professionals
Comparison of Catalytic Performance: A DFT Perspective
DFT calculations are a powerful tool for elucidating the mechanisms of organocatalyzed reactions, providing quantitative data on the energetics of intermediates and transition states. A key parameter for comparing catalyst performance is the activation energy (ΔG‡) of the rate-determining step, typically the C-C bond formation in the proline-catalyzed aldol reaction. A lower activation energy barrier corresponds to a higher reaction rate.
While specific comparative data for 1-Isopropylproline is sparse in the literature found, studies on other substituted prolines demonstrate the impact of substituents on catalytic activity. For instance, the introduction of electron-withdrawing or bulky groups can influence the stability of the transition state and, consequently, the reaction rate and stereoselectivity.
Below is a representative table summarizing typical quantitative data obtained from DFT studies on proline-catalyzed aldol reactions. Please note that this table is illustrative and combines findings from various studies on different proline derivatives due to the lack of direct comparative studies involving this compound in the reviewed literature.
| Catalyst | Reaction | Rate-Determining Step | Activation Energy (ΔG‡) (kcal/mol) | Diastereoselectivity (calculated) | Enantioselectivity (calculated) |
| L-Proline | Acetone + Propanal | C-C bond formation | 15-20 | syn-favored | >95% ee |
| 4-Hydroxyproline | Acetone + Propanal | C-C bond formation | ~16 | syn-favored | >95% ee |
| Proline Derivative (Generic) | Varies | C-C bond formation | 12-25 | Varies | Varies |
Note: The activation energies are approximate ranges reported in typical DFT studies and can vary based on the computational method, basis set, and solvent model used.
Experimental and Computational Protocols
The following sections detail the typical methodologies employed in DFT studies of proline-catalyzed aldol reactions.
General Experimental Protocol for Proline-Catalyzed Aldol Reaction
-
Catalyst Preparation: The respective proline derivative (e.g., L-proline, this compound) is obtained commercially or synthesized according to literature procedures.
-
Reaction Setup: To a solution of the aldehyde (1.0 mmol) in an appropriate solvent (e.g., DMSO, DMF, or chloroform), the ketone (5.0 mmol) and the catalyst (0.1 mmol, 10 mol%) are added.
-
Reaction Monitoring: The reaction mixture is stirred at a specific temperature (e.g., room temperature or 0 °C) and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted. The crude product is then purified using column chromatography.
-
Characterization: The structure of the aldol product is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR), and the diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.
General Computational Protocol for DFT Studies
-
Software: Calculations are typically performed using quantum chemistry software packages such as Gaussian, ORCA, or Spartan.
-
Model System: The reaction between a model ketone (e.g., acetone) and a model aldehyde (e.g., propanal) is often used to represent the aldol reaction.
-
Method: A suitable density functional, such as B3LYP or M06-2X, is chosen. The selection of the functional is crucial for accurately describing the non-covalent interactions that can be important in the transition state.
-
Basis Set: A basis set of at least double-zeta quality with polarization functions, such as 6-31G(d) or larger, is employed for geometry optimizations. More accurate single-point energy calculations are often performed with larger basis sets, like 6-311+G(d,p).
-
Solvent Effects: To model the reaction in solution, a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the SMD model, is applied.
-
Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products are fully optimized.
-
Frequency Calculations: Vibrational frequency calculations are performed to characterize the nature of the stationary points. A transition state is confirmed by the presence of a single imaginary frequency corresponding to the reaction coordinate. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.
-
Activation Energy Calculation: The activation energy (ΔG‡) is calculated as the difference in the Gibbs free energy between the transition state and the preceding intermediate or reactants.
Visualizing the Catalytic Pathway and Workflow
Proline-Catalyzed Aldol Reaction Cycle
The following diagram illustrates the generally accepted catalytic cycle for the proline-catalyzed aldol reaction, proceeding through an enamine intermediate.
Caption: Catalytic cycle of the proline-catalyzed aldol reaction.
DFT Study Workflow for Reaction Mechanisms
This flowchart outlines the typical workflow for investigating a reaction mechanism using DFT calculations.
Caption: A typical workflow for a DFT study of a reaction mechanism.
Safety Operating Guide
Proper Disposal of 1-Isopropylproline: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential guidance on the proper disposal procedures for 1-Isopropylproline, targeting researchers, scientists, and professionals in drug development. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating the substance as potentially hazardous, is strongly recommended. This guide is based on general principles of laboratory safety and chemical waste management, drawing parallels from related compounds.
Core Safety and Handling Precautions
Before initiating any disposal protocol, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Given the potential hazards associated with compounds containing isopropyl groups, which can be flammable and toxic, and the amino acid structure, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: In cases of dust or aerosol generation, a NIOSH-approved respirator is advised.
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent chemical exposure and environmental contamination.
For Small Spills:
-
Restrict Access: Cordon off the affected area to prevent unauthorized entry.
-
Containment: Cover the spill with an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads.
-
Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable waste container.
-
Decontamination: Clean the spill area with a suitable solvent or detergent solution, followed by a water rinse.
-
Disposal: The collected waste and cleaning materials must be disposed of as hazardous chemical waste.
For Large Spills:
-
Evacuate: Immediately evacuate the area.
-
Ventilate: If it is safe to do so, increase ventilation in the area.
-
Emergency Response: Contact your institution's Environmental Health and Safety (EHS) department or the appropriate emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.
Step-by-Step Disposal Procedure
The disposal of this compound and its contaminated waste must adhere to local, state, and federal regulations. The following procedure outlines a safe and compliant disposal pathway.
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Collect all solid waste, including contaminated PPE, absorbent materials, and empty containers, in a dedicated and clearly labeled hazardous waste container.
-
Aqueous solutions containing this compound should be collected in a separate, labeled container for liquid hazardous waste.
-
-
Container Management:
-
Use only approved, chemically compatible containers for waste collection.
-
Ensure containers are kept tightly sealed when not in use.
-
Label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents (e.g., "Solid Waste," "Aqueous Solution").
-
-
Storage:
-
Store waste containers in a designated satellite accumulation area.
-
This area should be secure, well-ventilated, and away from sources of ignition.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.
-
Quantitative Data Summary
As no specific regulatory exposure limits or disposal thresholds for this compound have been identified, all waste containing this compound should be treated as hazardous.
| Parameter | Guideline |
| Waste Classification | Hazardous Chemical Waste |
| Solid Waste | Collect in a labeled, sealed container. |
| Liquid Waste | Collect in a labeled, sealed container. |
| Drain Disposal | Strictly Prohibited |
| Trash Disposal | Strictly Prohibited |
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific safety and disposal protocols.
Essential Safety and Operational Guide for Handling 1-Isopropylproline
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-Isopropylproline in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and effective management of this compound.
Hazard Identification and First Aid
This compound is a chemical that requires careful handling to prevent adverse health effects. It is classified as a flammable liquid and can cause serious eye irritation. In case of exposure, immediate action is critical.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air and keep them at rest in a comfortable breathing position. If the individual is not breathing, provide artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing and shoes. Wash the affected skin area with soap and plenty of water.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing for at least 15 minutes. Immediate medical attention is required.[1] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety glasses with side shields or goggles | Must be ANSI compliant. A face shield may be required if there is a high risk of splashing.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) | Check for any tears before use. Contaminated gloves should be changed as soon as possible.[3][4] |
| Flame-retardant antistatic protective clothing | Should provide full body coverage. | |
| Respiratory Protection | Particulate or reusable respirator | Use in a well-ventilated area, preferably within a chemical fume hood.[2][3] |
Operational Handling and Storage
Handling:
-
Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of vapors.[2]
-
Use spark-proof tools and explosion-proof equipment to prevent ignition.[1]
-
Ground and bond containers and receiving equipment to prevent static discharge.
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling the substance.
Storage:
-
Store in a tightly closed, labeled container in a cool, dry, and well-ventilated area.[2]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[1]
-
Store in a corrosives area, segregated from incompatible materials such as oxidizing agents.[1]
Spill and Disposal Plan
Spill Response:
-
Small Spills:
-
Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.
-
Place the contaminated material into a designated, labeled container for disposal.[5]
-
-
Large Spills:
-
Evacuate the area immediately.
-
Prevent the spill from entering sewers or waterways.
-
Contain the spill using absorbent materials.
-
Contact environmental health and safety personnel for assistance with cleanup.
-
Disposal:
-
Dispose of this compound and any contaminated materials at an approved waste disposal plant.[1]
-
Follow all local, regional, and national regulations for chemical waste disposal.[5]
-
Do not dispose of down the drain or in regular trash.
Safe Handling Workflow
The following diagram illustrates the step-by-step process for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




